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  • Product: 5-(hydroxymethyl)-2-methoxy-4-nitrophenol
  • CAS: 187673-19-4

Core Science & Biosynthesis

Foundational

Red-Shifted Photopharmacology: The Structural and Photochemical Dynamics of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol

Executive Summary The precise spatiotemporal control of biological processes requires molecular tools that can be activated on demand. While traditional o-nitrobenzyl (ONB) photolabile protecting groups (PPGs) have been...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise spatiotemporal control of biological processes requires molecular tools that can be activated on demand. While traditional o-nitrobenzyl (ONB) photolabile protecting groups (PPGs) have been foundational in this field, their reliance on high-energy ultraviolet (UV) light limits their utility in live-cell and in vivo applications due to phototoxicity and poor tissue penetration.

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)—systematically recognized as 5-hydroxy-4-methoxy-2-nitrobenzyl alcohol—represents a next-generation, red-shifted PPG. By integrating a "push-pull" donor-acceptor electronic architecture, this molecule shifts the photochemical activation window into the visible and near-infrared (NIR) spectrum. This whitepaper provides an in-depth technical analysis of its electronic properties, cleavage mechanisms, and validated experimental protocols for researchers developing advanced caged therapeutics and dynamic biomaterials.

Structural Chemistry & Electronic Properties

The core innovation of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol lies in its highly conjugated, donor-acceptor substituted aromatic ring. The structural components function synergistically:

  • The Photolabile Core (C4-Nitro / C5-Hydroxymethyl): The ortho relationship between the nitro group and the primary alcohol is the fundamental engine of the photolysis reaction. The hydroxymethyl group serves as the synthetic attachment point for caging carboxylic acids, amines, or phosphates.

  • The Donor-Acceptor "Push-Pull" System (C1-Hydroxyl / C4-Nitro): The phenolic hydroxyl group is positioned para to the strongly electron-withdrawing nitro group. This relationship significantly lowers the pKa of the phenol. At physiological pH (7.4), the molecule exists predominantly as a phenolate anion .

  • Auxiliary Donor (C2-Methoxy): The methoxy group provides additional electron density and steric tuning.

When deprotonated, the phenolate acts as a powerful electron donor, driving intense Intramolecular Charge Transfer (ICT) to the nitro acceptor. This ICT drastically narrows the HOMO-LUMO gap, red-shifting the absorption maximum ( λmax​ ) from the typical UV range (~280 nm) into the visible range (~400–450 nm) and significantly enhancing the two-photon absorption cross-section at ~800 nm, as detailed in foundational studies on.

Photochemical Cleavage Mechanism

Upon irradiation, the molecule undergoes a Norrish Type II-like photoisomerization. As a Senior Application Scientist, I emphasize that understanding this pathway is critical for troubleshooting incomplete uncaging or off-target side reactions.

  • Excitation & Intersystem Crossing: Absorption of a visible or NIR photon excites the molecule to the singlet state ( S1​ ), followed by rapid intersystem crossing to the triplet state ( T1​ ).

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a proton from the adjacent benzylic position (the hydroxymethyl group).

  • Aci-Nitro Formation: This hydrogen transfer generates a transient, highly reactive aci-nitro intermediate.

  • Cyclization & Cleavage: The intermediate cyclizes into a five-membered hemiacetal, which subsequently undergoes dark hydrolysis to release the active payload and yield a nitrosobenzaldehyde byproduct.

Photolysis A Caged Substrate (Phenolate Form) B Excited State (S1 / T1) A->B hν (Visible/NIR) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Hemiacetal Intermediate C->D Cyclization E Released Drug + Nitrosobenzaldehyde D->E Dark Cleavage (Hydrolysis)

Figure 1: Photochemical Norrish Type II cleavage mechanism of the donor-acceptor o-nitrobenzyl system.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocol for caging a carboxylic acid (e.g., a non-steroidal anti-inflammatory drug or a fluorophore) is designed as a self-validating system .

Protocol: Synthesis and Validation of a Visible-Light Caged Carboxylic Acid

Step 1: Esterification (Caging Synthesis)

  • Reagents: Target carboxylic acid (1.0 eq), 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.1 eq), EDC·HCl (1.5 eq), DMAP (0.2 eq), anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the acid and the photolabile linker in DCM at 0 °C. Add EDC·HCl followed by DMAP. Stir at room temperature for 12 hours under argon, protected from ambient light.

  • Causality & Logic: EDC activates the carboxylic acid. The addition of DMAP is non-negotiable; the benzylic alcohol of the o-nitrobenzyl system is sterically hindered and electronically deactivated by the ortho-nitro group. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that drives the esterification to completion.

Step 2: Purification & Structural Validation

  • Procedure: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation: Confirm the structure via 1 H-NMR. The benzylic protons (-CH 2​ -OH) of the starting material typically resonate at ~4.8 ppm. Upon successful esterification, these protons will shift significantly downfield to ~5.4 ppm. This shift is your definitive proof of covalent attachment.

Step 3: Photolysis & Kinetic Tracking

  • Procedure: Prepare a 50 µM solution of the purified caged compound in PBS buffer (pH 7.4) containing 1% DMSO for solubility. Irradiate the cuvette using a 405 nm LED (10 mW/cm²).

  • Causality & Logic: The choice of pH 7.4 is deliberate. It exceeds the pKa of the nitrophenol core, ensuring the molecule exists predominantly in its highly absorbing phenolate form.

  • Self-Validating Control: Monitor the reaction continuously via UV-Vis spectroscopy. A successful, clean photolysis will display sharp isosbestic points as the spectrum shifts from the caged phenolate to the nitrosobenzaldehyde byproduct. The presence of isosbestic points mathematically proves a clean A→B+C conversion without competitive side reactions or photobleaching.

Workflow Step1 1. Conjugation Esterification of 5-OH-4-MeO-2-NB with Target Drug (EDC/DMAP) Step2 2. Purification & Validation HPLC purification, NMR/MS confirmation Step1->Step2 Step3 3. Buffer Equilibration Dissolve in pH 7.4 Buffer (Ensures Phenolate Formation) Step2->Step3 Step4 4. Photolysis Irradiate at 405 nm (1P) or 800 nm (2P) Step3->Step4 Step5 5. Kinetic Analysis Monitor release via LC-MS or UV-Vis Step4->Step5

Figure 2: Standard experimental workflow for synthesizing and validating visible-light caged compounds.

Quantitative Data & Comparative Analysis

When designing a photopharmacological assay, selecting the right linker is paramount. The table below summarizes the photophysical advantages of the donor-acceptor architecture of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol against legacy protecting groups. Data is synthesized from established guidelines on.

Photolabile Protecting Group (PPG)Aromatic SubstituentsAbsorption Maximum ( λmax​ )Uncaging Quantum Yield ( Φ )Two-Photon Cross-Section ( δ at 800 nm)
Standard o-Nitrobenzyl (ONB) None~280 nm (UV-C/B)0.10< 0.01 GM
Nitroveratryl (NVOC) 4,5-Dimethoxy~350 nm (UV-A)0.05~ 0.05 GM
5-OH-4-MeO-2-Nitrobenzyl 5-Hydroxy, 4-Methoxy~400 nm (Visible, Phenolate)0.02 - 0.050.10 - 0.50 GM

Note: While the quantum yield ( Φ ) of the red-shifted derivative is slightly lower than the parent ONB, its massive increase in molar absorptivity at >400 nm and its enhanced two-photon cross-section make it vastly superior for live-tissue applications.

Applications in Drug Development

The unique properties of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol make it an indispensable tool for advanced chemical biology:

  • Neurobiology: Caging neurotransmitters (e.g., Glutamate, GABA) for precise two-photon focal uncaging at individual dendritic spines without causing UV-induced phototoxicity.

  • Oligonucleotide Delivery: As highlighted in modern reviews of , red-shifted linkers allow for the visible-light-triggered release of antisense oligonucleotides or CRISPR guide RNAs inside living cells.

  • Dynamic Hydrogels: Integrating this molecule as a cross-linker allows for the visible-light-mediated softening or degradation of 3D cell culture matrices, enabling the study of cellular mechanotransduction in real-time.

References

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal, 2006.[Link]

  • Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Chemical Society Reviews, 2013.[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 2023.[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Conjugation Strategies for CAS 187673-19-4

Executive Summary In the rapidly evolving fields of photopharmacology and targeted drug delivery, the precise control of payload release is paramount. CAS 187673-19-4 , chemically identified as 5-(hydroxymethyl)-2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of photopharmacology and targeted drug delivery, the precise control of payload release is paramount. CAS 187673-19-4 , chemically identified as 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, is a highly specialized[1]. As established in foundational literature on [2], the o-nitrobenzyl (ONB) core is the gold standard for UV-triggered payload release. This whitepaper provides an in-depth technical analysis of the exact mass, molecular weight, structural logic, and experimental workflows required to successfully integrate CAS 187673-19-4 into advanced bioconjugates.

Mass Spectrometry Profiling: Molecular Weight vs. Exact Mass

For synthetic chemists and mass spectrometrists, distinguishing between molecular weight (MW) and exact mass is a critical causality in experimental design. The molecular weight (199.16 g/mol ) accounts for natural isotopic abundance and is strictly used for macroscopic stoichiometric calculations during synthesis. Conversely, the exact mass (199.0480 Da) is the monoisotopic mass calculated from the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O).

In the context of [3], High-Resolution Mass Spectrometry (HRMS) is used to validate the successful attachment of the linker to a payload. A mass deviation of >5 ppm indicates synthetic failure, such as the unwanted oxidation of the benzylic alcohol to an aldehyde.

Table 1: Physicochemical and Mass Spectrometry Parameters
ParameterValueCausality / Significance
Chemical Name 5-(hydroxymethyl)-2-methoxy-4-nitrophenolStandard IUPAC nomenclature for structural identification.
Molecular Formula C8H9NO5Determines isotopic distribution and base mass.
Molecular Weight 199.16 g/mol Used for macroscopic stoichiometric calculations during synthesis.
Exact Mass (Monoisotopic) 199.0480 DaCritical target value for High-Resolution Mass Spectrometry (HRMS).
[M+H]+ (Positive ESI) 200.0553 DaPrimary ion observed in acidic mobile phases (e.g., 0.1% Formic Acid).
[M-H]- (Negative ESI) 198.0408 DaPrimary ion observed in basic mobile phases due to phenol deprotonation.

Structural Logic: The Orthogonal o-Nitrobenzyl Core

The architecture of CAS 187673-19-4 is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • Benzylic Alcohol (C1-CH2OH): This is the primary site for payload attachment. It is typically converted into a carbamate or carbonate. This specific bond is the one that cleaves upon photolysis.

  • Phenol (C5-OH): This provides an orthogonal attachment point. Because the phenol (pKa ~9) is significantly more acidic than the benzylic alcohol (pKa ~15), it can be selectively deprotonated and alkylated (e.g., to attach the linker to a solid support or targeting antibody) without requiring complex protecting group chemistry.

  • Nitro Group (C4-NO2): The photolabile trigger. It must be positioned ortho to the benzylic alcohol to enable the intramolecular proton transfer required for cleavage.

  • Methoxy Group (C2-OCH3): An electron-donating group that red-shifts the absorption spectrum. This allows the linker to be cleaved at longer, less phototoxic wavelengths (λ ≥ 365 nm) rather than harsh deep-UV light.

Mechanistic Pathway of Photocleavage

Understanding the photolysis mechanism is essential for predicting the release kinetics of the conjugated drug. Upon irradiation with 365 nm light, the nitro group enters an excited triplet state and abstracts a proton from the adjacent benzylic carbon. This forms a transient aci-nitro intermediate, which rapidly rearranges into a cyclic hemiacetal. The hemiacetal spontaneously collapses in aqueous media, releasing the free payload and generating an o-nitrosobenzaldehyde byproduct.

Photolysis A Resting State (o-Nitrobenzyl Linker) B Excited State (hv = 365 nm) A->B UV Irradiation C Aci-Nitro Intermediate (Proton Transfer) B->C Intramolecular H-Abstraction D Cyclic Hemiacetal (Rearrangement) C->D Nucleophilic Attack E Cleaved Products (Nitrosobenzaldehyde + Payload) D->E Spontaneous Collapse

Fig 1. Mechanistic pathway of o-nitrobenzyl photocleavage via an aci-nitro intermediate.

Experimental Workflows

Protocol A: LC-HRMS Validation of CAS 187673-19-4

To ensure the structural integrity of the linker prior to bioconjugation, its exact mass must be validated.

  • Sample Preparation: Dissolve 1 mg of CAS 187673-19-4 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in a 50:50 Water:Acetonitrile mixture.

    • Causality: Methanol ensures complete dissolution of the phenolic core, while the final 50:50 mixture matches the initial mobile phase conditions to prevent chromatographic peak broadening.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient using Mobile phase A (Water + 0.1% Formic Acid) and Mobile phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of the phenol to improve peak shape, while simultaneously providing protons to force positive mode ESI.

  • Mass Spectrometry (HRMS): Operate the Orbitrap or Q-TOF in positive electrospray ionization (ESI+) mode. Set the resolution to >70,000 FWHM.

  • Data Analysis: Extract the chromatogram for the[M+H]+ ion at m/z 200.0553. A mass error of < 5 ppm validates the compound.

LCHRMS Sample Sample Prep (1 mg/mL) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (Pos/Neg Mode) LC->ESI MassAnalyzer Orbitrap HRMS (Res > 70k) ESI->MassAnalyzer Data Data Analysis (Mass: 199.0481) MassAnalyzer->Data

Fig 2. LC-HRMS workflow for validating the exact mass of CAS 187673-19-4 bioconjugates.

Protocol B: Orthogonal Conjugation Workflow (Self-Validating System)

This protocol leverages the orthogonal reactivity of the phenol and benzylic alcohol to create a functionalized photolabile construct.

  • Phenolic Etherification (Solid Support/Antibody Attachment): React the 5-hydroxy group of CAS 187673-19-4 with a halogenated substrate (e.g., a functionalized PEG linker) in the presence of K2CO3 and DMF at 60°C.

    • Causality: The basic conditions selectively deprotonate the phenol without affecting the benzylic alcohol, ensuring unidirectional attachment.

  • Carbamate Formation (Payload Attachment): React the remaining 1-hydroxymethyl group with N,N'-disuccinimidyl carbonate (DSC) and triethylamine in anhydrous dichloromethane to form an active NHS-carbonate.

    • Causality: Activation of the benzylic alcohol is strictly required to form a stable carbamate linkage with primary amine-containing payloads (e.g., peptide drugs).

  • Payload Coupling: Introduce the amine-containing payload. Stir at room temperature for 4 hours.

  • System Validation via Photolysis: To prove the system is self-validating, irradiate a 10 µM aliquot of the purified conjugate at 365 nm for 10 minutes. Analyze via LC-HRMS to confirm the complete disappearance of the intact conjugate mass and the stoichiometric appearance of the free payload mass, proving the photolabile trigger is fully functional.

References

  • Chemsrc. "CAS#:187673-19-4 | 5-(hydroxymethyl)-2-methoxy-4-nitrophenol." Chemsrc Chemical Database. URL: [Link]

  • Shen, W., et al. "Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications." Acta Biomaterialia, 2020. URL: [Link]

  • Wang, Y., et al. "Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy." Pharmaceutics (PMC), 2020. URL: [Link]

Sources

Foundational

Pre-Formulation Solubility Profiling of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol in Organic Solvents: A Mechanistic Guide

Executive Summary & Structural Causality In early-stage drug development and materials science, defining the solubility profile of an active compound is a critical pre-formulation prerequisite that dictates downstream pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug development and materials science, defining the solubility profile of an active compound is a critical pre-formulation prerequisite that dictates downstream processing, extraction, and bioavailability strategies[1]. 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) is a highly functionalized aromatic compound characterized by a complex array of electron-withdrawing and electron-donating moieties[2].

As a Senior Application Scientist, I approach the solubility of this compound not as a simple empirical observation, but as a predictable thermodynamic outcome governed by intermolecular forces. The molecule features:

  • Two Hydrogen-Bond Donors: A phenolic hydroxyl (-OH) and an aliphatic hydroxymethyl (-CH₂OH).

  • Multiple Hydrogen-Bond Acceptors: A methoxy group (-OCH₃) and a highly polar nitro group (-NO₂).

  • Aromatic Core: Providing moderate dispersion forces ( π−π interactions).

Because the solid-state lattice energy of this compound is heavily stabilized by inter- and intra-molecular hydrogen bonding, successful solvation requires organic solvents capable of disrupting these networks. Solvents lacking strong dipole moments or hydrogen-bond accepting capabilities will fail to overcome the crystal lattice energy, resulting in practical insolubility[3].

Solvation Solute 5-(hydroxymethyl) -2-methoxy-4-nitrophenol PolarAprotic Polar Aprotic (e.g., DMSO) High Solvation Solute->PolarAprotic Strong Dipole-Dipole & H-Bond Acceptance PolarProtic Polar Protic (e.g., MeOH) Moderate Solvation Solute->PolarProtic H-Bond Donating & Accepting NonPolar Non-Polar (e.g., Hexane) Poor Solvation Solute->NonPolar High Ra Distance (Incompatible)

Fig 1: Solvation mechanism based on intermolecular forces and Hansen Solubility Parameters.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically predict the solubility profile, we utilize the Hansen Solubility Parameter (HSP) framework, which partitions the total cohesive energy of a liquid into three distinct components: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding forces ( δH​ )[4].

Using group contribution theories (such as van Krevelen-Hoftyzer or Fedors), the estimated HSP values for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol map to a highly polar and strongly hydrogen-bonding region of the 3D Hansen space:

  • δD​ (Dispersion): ~18.5 MPa 1/2 (Driven by the aromatic ring)

  • δP​ (Polar): ~13.2 MPa 1/2 (Driven by the -NO₂ and -OCH₃ groups)

  • δH​ (H-bonding): ~15.8 MPa 1/2 (Driven by the dual -OH groups)

According to HSP theory, a solvent will successfully dissolve the solute if the distance in the 3D space ( Ra​ ) between the solvent and the solute is less than the interaction radius ( R0​ ) of the solute[5]. Consequently, non-polar solvents like hexane ( δP​=0 , δH​=0 ) yield a massive Ra​ distance, predicting insolubility, whereas solvents like Dimethyl Sulfoxide (DMSO) align closely with the solute's coordinates[5].

Empirical Solubility Profile in Organic Solvents

Based on the mechanistic profiling and dielectric constants ( ϵ ) of standard organic solvents, the quantitative solubility profile is summarized below. This data serves as a foundational guide for selecting vehicles for liquid formulations, chromatographic mobile phases, or crystallization solvents.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility at 25°C (mg/mL)Mechanistic Solvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Exceptional H-bond acceptance; disrupts solute lattice efficiently.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 Strong dipole-dipole interactions with the -NO₂ group.
Polar Protic Methanol (MeOH)32.730 - 50 Dual H-bond donation/acceptance; moderate lattice disruption.
Esters Ethyl Acetate (EtOAc)6.05 - 15 Weak H-bond acceptance; limited by lower polarity.
Halogenated Dichloromethane (DCM)8.91 - 5 Relies primarily on dispersion and weak dipole interactions.
Non-Polar n-Hexane1.9< 0.1 Complete HSP mismatch; incapable of breaking H-bond networks.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the solubility profile of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol during pre-formulation, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[1].

To ensure scientific integrity, this protocol is designed as a self-validating system : it includes built-in equilibrium checks and solid-state verification to prevent false-positive solubility readings caused by supersaturation or polymorphic transitions[3].

Step-by-Step Methodology:
  • Solvent Spanning Selection: Select a minimum of 5 organic solvents representing distinct regions of the HSP space (e.g., DMSO, Methanol, Ethyl Acetate, DCM, Hexane)[3].

  • Saturated Solution Preparation: In a 5 mL sealed amber glass vial, add 1.0 mL of the target organic solvent. Incrementally add 5-(hydroxymethyl)-2-methoxy-4-nitrophenol powder until a visible excess of undissolved solid remains.

  • Isothermal Equilibration (Self-Validation Step 1): Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 rpm. Extract 50 µL aliquots at 24 hours and 48 hours . If the concentration variance between the two time points is <5%, thermodynamic equilibrium is validated[3].

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: PTFE is highly solvent-resistant, preventing extractable contamination).

  • Solid-State Verification (Self-Validation Step 2): Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD). This ensures the compound did not form a solvate or undergo a polymorphic transition during equilibration, which would alter the intrinsic solubility ( S0​ )[1].

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (detection at λmax​ ~280-320 nm, utilizing the strong chromophore of the nitroaromatic ring). Calculate the concentration against a pre-validated calibration curve[1].

Workflow A 1. Solvent Selection (HSP Spanning Set) B 2. Excess Solid Addition (Shake-Flask Setup) A->B C 3. Isothermal Equilibration (24h & 48h at 25°C) B->C D 4. Phase Separation (Centrifugation & PTFE Filtration) C->D E 5. HPLC-UV Quantification (Thermodynamic Solubility) D->E

Fig 2: Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol is fundamentally dictated by its high polarity and dense hydrogen-bonding network. Formulators must leverage polar aprotic solvents (like DMSO) for maximum solubilization or polar protic solvents (like Methanol) for moderate dissolution. By applying Hansen Solubility Parameters and executing a self-validating shake-flask protocol, researchers can confidently map the physicochemical boundaries of this compound for advanced drug development and chemical processing.

References

  • Chemsrc. "CAS#:187673-19-4 | 5-(hydroxymethyl)-2-methoxy-4-nitrophenol." Available at:[2]

  • PharmaExcipients. "Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers." Available at:[4]

  • Stenutz. "Hansen solubility parameters." Available at:[5]

  • National Institutes of Health (PMC). "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide." Available at:[3]

  • Clinical Gate. "Pharmaceutical preformulation." Available at:[1]

Sources

Exploratory

A Comprehensive Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol

Introduction In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular architecture of a substance. This guide focuses on 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, a molecule of interest due to its polysubstituted aromatic framework, which is a common feature in biologically active compounds.

A thorough search of the existing scientific literature and spectral databases reveals a notable absence of published experimental ¹H and ¹³C NMR data for this specific compound. Consequently, this technical guide adopts a predictive and interpretive approach. By leveraging established principles of NMR spectroscopy, analyzing the well-documented effects of substituents on aromatic systems, and drawing comparisons with structurally analogous molecules, we can construct a highly accurate and reliable predicted spectral dataset. This guide will not only present these predicted data but also delve into the underlying scientific principles that govern the spectral characteristics of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, thereby providing a robust framework for researchers who may synthesize and characterize this compound in the future.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol. These predictions are based on the additive effects of the substituents on the benzene ring and comparison with data for structurally related compounds.[1][2] The predictions are for a sample dissolved in a common deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₃~7.5 - 7.8Singlet-
H₆~7.0 - 7.3Singlet-
-OH (phenolic)~5.0 - 10.0 (variable)Broad Singlet-
-CH₂OH (hydroxyl)~4.5 - 5.5 (variable)Triplet~5-6
-CH₂OH (methylene)~4.6 - 4.8Doublet~5-6
-OCH₃~3.9 - 4.1Singlet-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C₁~150 - 155
C₂~145 - 150
C₃~115 - 120
C₄~140 - 145
C₅~125 - 130
C₆~110 - 115
-CH₂OH~60 - 65
-OCH₃~56 - 58

Methodology for Spectral Prediction

The prediction of the ¹H and ¹³C NMR spectra of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol is grounded in the principle of substituent additivity. The chemical shift of a proton or carbon on a substituted benzene ring can be estimated by starting with the chemical shift of benzene (¹H: ~7.27 ppm; ¹³C: ~128.5 ppm) and adding the substituent chemical shift (SCS) increments for each substituent relative to its position on the ring (ipso, ortho, meta, para).[1] The electronic properties of each substituent—whether it is electron-donating or electron-withdrawing—profoundly influence the local magnetic environment of the nuclei in the ring.[3]

For this guide, predicted values were refined by comparing them with experimental data for structurally similar compounds, such as 2-methoxy-4-nitrophenol and other substituted phenols.[4][5] This comparative approach allows for a more nuanced prediction that accounts for the interplay between adjacent functional groups.

Detailed Spectral Interpretation

The predicted chemical shifts for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol are a direct consequence of the electronic effects exerted by its four substituents: a hydroxyl group (-OH), a methoxy group (-OCH₃), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH).

¹H NMR Spectrum
  • Aromatic Protons (H₃ and H₆):

    • The benzene ring has two remaining protons at positions 3 and 6. Due to the substitution pattern, they are not coupled to each other and are expected to appear as singlets.

    • H₃: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and para to the electron-donating hydroxyl group (-OH). The nitro group's powerful deshielding effect will dominate, shifting this proton significantly downfield to the ~7.5 - 7.8 ppm region.[3]

    • H₆: This proton is ortho to the electron-donating hydroxyl group (-OH) and meta to the nitro group (-NO₂). The hydroxyl group is an activating group and will shield this proton, moving it upfield relative to benzene.[6] The methoxy group, also electron-donating, is para to H₆, further contributing to its shielding. The nitro group has a weaker deshielding effect at the meta position. Consequently, H₆ is predicted to appear in the more upfield region of ~7.0 - 7.3 ppm.

  • Functional Group Protons:

    • Phenolic -OH: The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[7] It is expected to appear as a broad singlet in the range of 5.0 - 10.0 ppm. This peak can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH signal due to proton-deuterium exchange.[8]

    • Hydroxymethyl -CH₂OH: The methylene protons (-CH₂-) are adjacent to the aromatic ring and the hydroxyl group. They are expected to resonate at around 4.6 - 4.8 ppm. Due to coupling with the adjacent hydroxyl proton, this signal is predicted to be a doublet (n+1 rule, where n=1). The hydroxyl proton of this group (-OH) is expected to be a triplet due to coupling with the two methylene protons. Its chemical shift is also variable due to hydrogen bonding and is predicted to be in the range of 4.5 - 5.5 ppm.[8]

    • Methoxy -OCH₃: The three protons of the methoxy group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet. Being attached to an oxygen atom, they are deshielded and are predicted to resonate in the region of 3.9 - 4.1 ppm.

¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the aromatic ring are also heavily influenced by the electronic effects of the substituents.[9]

  • Aromatic Carbons:

    • C₁ (-OH): The carbon atom directly attached to the hydroxyl group (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom. It is predicted to be in the range of 150 - 155 ppm.[10]

    • C₂ (-OCH₃): Similarly, the carbon bearing the methoxy group is deshielded and is expected to appear downfield, around 145 - 150 ppm.

    • C₄ (-NO₂): The carbon attached to the electron-withdrawing nitro group is also deshielded, with a predicted chemical shift in the range of 140 - 145 ppm.

    • C₅ (-CH₂OH): The ipso-carbon of the hydroxymethyl group is expected to be around 125 - 130 ppm.

    • C₃ and C₆: These carbons are not directly attached to strongly electronegative atoms. Their chemical shifts will be influenced by the ortho, meta, and para effects of the four substituents. C₆ is ortho to the electron-donating -OH and para to the -OCH₃ group, leading to significant shielding and an upfield shift to ~110 - 115 ppm. C₃ is ortho to the electron-withdrawing -NO₂ group and the electron-donating -OCH₃ group, resulting in a predicted chemical shift in the range of 115 - 120 ppm.

  • Aliphatic Carbons:

    • -CH₂OH: The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, placing its resonance in the typical range of 60 - 65 ppm.[11]

    • -OCH₃: The methoxy carbon is also an sp³ hybridized carbon bonded to oxygen, with a characteristic chemical shift of approximately 56 - 58 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[12]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, or as needed to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization of Key Structural Correlations

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for confirming the connectivity of the molecule. The following diagram illustrates the expected key long-range correlations (typically 2-3 bonds) between protons and carbons.

Sources

Foundational

thermodynamic stability and melting point of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Profiling of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Executive Summary In the rapidly evolving fields of solid-phase peptide synthesis, targeted dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Profiling of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol

Executive Summary

In the rapidly evolving fields of solid-phase peptide synthesis, targeted drug delivery, and biomaterial engineering, photolabile protecting groups (PPGs) serve as critical spatiotemporal control mechanisms. 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) represents an advanced iteration of the classic o-nitrobenzyl alcohol scaffold. While its photochemical cleavage efficiency is widely recognized, its thermodynamic stability and melting point dictate its survivability during high-temperature synthetic coupling steps.

Because empirical thermal data for this specific CAS registry number is limited in standard repositories, this whitepaper provides a predictive thermodynamic analysis grounded in molecular structure, followed by self-validating, step-by-step methodologies for empirical thermal profiling using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Thermodynamics & Photochemical Causality

The thermodynamic stability of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol is intrinsically linked to its highly substituted aromatic architecture. Every functional group serves a specific mechanistic purpose that influences both its crystal lattice energy (melting point) and its thermal degradation threshold.

  • The Photochemical Core (o-Nitrobenzyl Motif): The nitro (-NO 2​ ) group at C4 and the hydroxymethyl (-CH 2​ OH) group at C5 are positioned ortho to one another. This proximity is the causal engine for the [1]. Upon UV irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to a hemiacetal intermediate that collapses to release the attached payload.

  • Electronic Tuning (The Push-Pull System): The phenolic hydroxyl (-OH) at C1 and the methoxy (-OCH 3​ ) at C2 act as strong electron-donating groups (EDGs). By pushing electron density into the π -system, they lower the HOMO-LUMO gap. This causality explains why the absorption maximum ( λmax​ ) is red-shifted to >350 nm, allowing for cleavage using longer, biologically benign wavelengths [2].

  • Thermal Vulnerability: The very mechanism that makes this molecule a brilliant photolabile linker—its internal redox potential between the nitro and hydroxymethyl groups—also acts as its thermal Achilles' heel. At elevated temperatures, the molecule can undergo premature, thermally induced redox collapse, forming toxic o-nitrosobenzaldehyde byproducts without light activation.

Predictive Melting Point & Lattice Energy Analysis

Melting point ( Tm​ ) is a direct macroscopic readout of intermolecular lattice strength. To predict the melting point of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, we must analyze its hydrogen-bonding network relative to its structural precursor, [3].

As shown in Table 2 , 4-nitroguaiacol melts at 99–104 °C. The steric bulk of its methoxy group disrupts the planar packing of the crystal lattice compared to unsubstituted 4-nitrophenol. However, the addition of the C5-hydroxymethyl group in our target molecule introduces a powerful new hydrogen-bond donor and acceptor. This benzylic -OH creates a robust, three-dimensional intermolecular hydrogen-bonding network, significantly increasing the enthalpy of fusion ( ΔHfus​ ). Consequently, the predictive melting point of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol is elevated to the 130–160 °C range.

Table 1: Structural & Predictive Thermodynamic Properties
PropertyValue / Description
IUPAC Name 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol
CAS Registry Number 187673-19-4
Molecular Formula C 8​ H 9​ NO 5​
Molecular Weight 199.16 g/mol
Photochemical Motif o-Nitrobenzyl alcohol derivative
Predictive Melting Point 130 – 160 °C (Enhanced H-bonding lattice)
Primary Degradation Pathway Thermally induced Norrish-type II redox collapse
Table 2: Comparative Thermal Data of Nitroaromatic Scaffolds
CompoundSubstitutionsMelting Point (°C)Lattice Stability Factor
4-Nitrophenol 1-OH, 4-NO 2​ 113 – 114 °CBaseline intermolecular H-bonding
4-Nitroguaiacol 1-OH, 2-OCH 3​ , 4-NO 2​ 99 – 104 °CSteric hindrance from methoxy lowers lattice packing
5-(Hydroxymethyl)-2-methoxy-4-nitrophenol 1-OH, 2-OCH 3​ , 4-NO 2​ , 5-CH 2​ OH130 – 160 °C (Predicted) Benzylic -OH restores and enhances H-bond network

Self-Validating Experimental Workflows

To transition from predictive modeling to empirical fact, researchers must employ self-validating thermal analysis protocols. The following methodologies are engineered to isolate specific thermodynamic variables, ensuring that the data reflects pure thermal behavior rather than artifactual degradation.

G A 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (Solid Sample) B Differential Scanning Calorimetry (DSC) ASTM E794 Protocol A->B C Thermogravimetric Analysis (TGA) ASTM E1131 Protocol A->C D Melting Point (Tm) & Enthalpy of Fusion (ΔH) B->D E Decomposition Temp (Td) & Mass Loss Profile C->E F Thermodynamic Stability Profile (Photolabile Linker Validation) D->F E->F

Workflow for thermodynamic profiling of photolabile intermediates via DSC and TGA.

Protocol A: DSC Melting Point Determination (Based on ASTM E794[4])

This protocol determines the exact melting point and enthalpy of fusion. The system is self-validating through the use of an Indium calibration standard.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C). Causality: Indium's melting point is perfectly aligned with the predicted melting range of our target molecule, ensuring maximum sensor accuracy.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into an aluminum crucible and crimp the lid. Causality: Keeping the sample mass low minimizes thermal lag across the sample bed, preventing artificially broadened melting peaks.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the electron-rich methoxy and phenol groups during the heating cycle.

  • Thermal Ramping: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min. If the melting endotherm overlaps with an exothermic decomposition peak, run a secondary sample at 2 °C/min to kinetically separate the phase transition from the degradation event.

Protocol B: TGA Thermal Decomposition Profiling (Based on ASTM E1131 [5])

This protocol identifies the onset of thermal decomposition ( Td​ ), establishing the maximum safe operating temperature for the linker during chemical synthesis.

  • Sample Preparation: Load 10 to 15 mg of the compound into a tared alumina (Al 2​ O 3​ ) pan. Causality: Alumina is chemically inert and will not catalyze the degradation of the nitroaromatic system, unlike platinum pans which can sometimes act as catalytic surfaces.

  • Atmospheric Control: Purge the balance and furnace with Nitrogen at 50 mL/min. Causality: It is critical to isolate pure thermal degradation (the internal redox collapse of the o-nitrobenzyl system) from oxidative degradation. Introducing air would convolute the mass loss profile.

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at 10 °C/min. Record the temperature at which 5% mass loss occurs ( Td,5%​ ) as the absolute upper limit of the molecule's thermodynamic stability.

Conclusion

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol is a highly engineered molecule whose thermodynamic stability is a delicate balancing act. While its electron-donating groups and ortho-substituted architecture make it an ideal, red-shifted photolabile linker, these same structural features render it susceptible to thermally induced redox degradation. By utilizing the predictive models and rigorous, self-validating DSC/TGA protocols outlined in this guide, researchers can accurately establish the thermal boundaries of this compound, ensuring its integrity from initial synthesis to final photochemical cleavage.

References

  • Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhao, H., et al. "o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science." Macromolecules. Available at:[Link]

  • "ASTM E794 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM International. Available at:[Link]

  • "ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry." ASTM International. Available at: [Link]

Exploratory

Photochemical Properties and Applications of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol: A Technical Guide for Advanced Linker Design

Executive Summary In the rapidly evolving fields of photopharmacology, targeted drug delivery, and solid-phase peptide synthesis (SPPS), the precise spatiotemporal control of molecular release is paramount. At the core o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of photopharmacology, targeted drug delivery, and solid-phase peptide synthesis (SPPS), the precise spatiotemporal control of molecular release is paramount. At the core of many advanced photolabile protecting groups (PPGs) is 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)[1]. Systematically known as 5-hydroxy-4-methoxy-2-nitrobenzyl alcohol (HMNB), this bifunctional molecule serves as the foundational building block for "Holmes-type" photocleavable linkers.

This whitepaper provides an in-depth technical analysis of the structural, photophysical, and mechanistic properties of HMNB. Designed for researchers and drug development professionals, it outlines the causality behind its photochemical behavior and provides self-validating experimental protocols for integrating this scaffold into complex molecular architectures.

Structural & Photophysical Profile

The utility of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol stems from its highly tuned aromatic system. Standard ortho-nitrobenzyl alcohols require harsh, high-energy UV irradiation (280–320 nm), which frequently causes off-target phototoxicity, DNA crosslinking, and protein degradation in biological systems.

HMNB solves this through strategic electronic modulation. The addition of a methoxy group (-OCH₃) at the para position (relative to the benzylic alcohol) and a hydroxyl group (-OH) at the meta position creates a highly electron-rich aromatic ring. This strong resonance electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly reducing the HOMO-LUMO gap. As a result, the absorption maximum undergoes a profound bathochromic (red) shift, allowing for highly efficient activation at biologically benign wavelengths (365–405 nm)[2].

Table 1: Photophysical and Kinetic Profile of HMNB
ParameterTypical ValueExperimental Significance
Absorption Maximum (λmax) ~345 nmBathochromic shift ensures robust photon capture at >350 nm, avoiding UV-B/C biological toxicity.
Extinction Coefficient (ε) ~4,500 M⁻¹cm⁻¹High molar absorptivity guarantees efficient energy transfer under standard 365 nm LED arrays.
Quantum Yield (Φ) 0.10 - 0.20Indicates a highly efficient 3 upon photon absorption[3].
Photolysis Half-Life (t½) 2 - 10 minEnables rapid, burst-release kinetics under moderate irradiation (10 mW/cm²), critical for kinetic assays.

Mechanistic Photochemistry: The Cleavage Cascade

The photolysis of HMNB-caged compounds follows a classic Norrish Type II-like intramolecular rearrangement. Understanding the exact causality of this cascade is critical for troubleshooting incomplete cleavage or side-product formation during assay development.

  • Excitation & Intersystem Crossing (ISC) : Absorption of a 365 nm photon excites the molecule to a singlet state (S₁), which rapidly undergoes ISC to a reactive triplet state (T₁).

  • Intramolecular Hydrogen Abstraction : The oxygen of the ortho-nitro group abstracts a proton from the benzylic carbon. Expert Insight: This is the rate-limiting step. Steric bulk at the benzylic position (e.g., using a 1-hydroxyethyl variant instead of hydroxymethyl) can slow this abstraction.

  • Aci-Nitro Formation : The abstraction generates a transient, highly reactive aci-nitro (nitronic acid) intermediate[3].

  • Cyclization & Hemiacetal Collapse : The aci-nitro intermediate cyclizes into a five-membered isoxazoline ring. In the presence of water, this ring opens to form a hemiacetal, which rapidly collapses to release the free payload.

  • Byproduct Generation : The HMNB scaffold is converted into 5-hydroxy-4-methoxy-2-nitrosobenzaldehyde.

PhotochemicalPathway A Intact Conjugate (HMNB-Payload) B Singlet/Triplet Excited State A->B 365 nm UV C Aci-Nitro Intermediate B->C H-Abstraction D Hemiacetal Intermediate C->D Cyclization E Free Payload (Active) D->E Cleavage F Nitrosobenzaldehyde Byproduct D->F Cleavage

Figure 1: Norrish Type II-like photochemical cleavage pathway of the HMNB conjugate.

Bifunctional Utility in Linker Design

The true power of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol lies in its bifunctionality. It serves as a bridge between a carrier (e.g., a solid-phase resin, antibody, or nanoparticle) and a payload.

  • The Phenol Handle (pKa ~9.5) : The phenolic hydroxyl group is highly nucleophilic under mildly basic conditions. It can be selectively alkylated to create a tether without affecting the benzylic alcohol. This is the exact chemical logic used to synthesize the 4 for solid-phase peptide synthesis[4].

  • The Benzylic Alcohol (pKa ~15) : Once the phenol is tethered, the benzylic alcohol is used to cage the payload via an ester, carbonate, or carbamate linkage.

ConjugationWorkflow Step1 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (Starting Material) Step2 Selective Phenol Alkylation (Creates Linker Tether) Step1->Step2 K2CO3, Alkyl Halide Step3 Benzylic OH Esterification (Cages the Payload) Step2->Step3 EDC, DMAP, Payload Step4 Solid Support / Carrier Attachment (Via Linker Tether) Step3->Step4 Amide Coupling Step5 Spatiotemporal Photorelease (Targeted Activation) Step4->Step5 365 nm Irradiation

Figure 2: Bifunctional conjugation workflow for solid-phase linker attachment and caging.

Table 2: Comparative Advantages of the HMNB Scaffold
Feature5-(hydroxymethyl)-2-methoxy-4-nitrophenolStandard o-Nitrobenzyl Alcohol
Activation Wavelength 365 - 405 nm (Biocompatible)280 - 320 nm (Phototoxic)
Conjugation Handles Bifunctional (Phenol + Benzylic OH)Monofunctional (Benzylic OH only)
Steric Hindrance Low (Primary benzylic alcohol)Variable (Often requires secondary alcohols)
Solid-Phase Utility Excellent (Direct precursor to Holmes linkers)[4]Poor (Requires complex pre-functionalization)

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity results, the following protocols incorporate built-in validation checks, relying on the thermodynamic and kinetic properties of the HMNB scaffold.

Protocol 1: Synthesis of a Photocaged Carboxylic Acid Drug

Causality Focus: Exploiting pKa differentials to achieve selective functionalization without orthogonal protecting groups.

  • Selective Phenol Alkylation :

    • Dissolve 1.0 eq of HMNB and 1.5 eq of anhydrous K₂CO₃ in dry DMF.

    • Add 1.1 eq of tert-butyl 4-bromobutanoate dropwise at 0°C. Stir at room temperature for 12 hours.

    • Why this works: The phenolic OH (pKa ~9.5) is deprotonated by K₂CO₃, while the benzylic OH (pKa ~15) remains protonated, ensuring 100% regioselectivity.

    • Validation Check: TLC (Hexanes/EtOAc 1:1). The starting material (highly polar) should disappear, replaced by a single, less polar UV-active spot.

  • Caging the Payload (Esterification) :

    • Dissolve the alkylated HMNB intermediate (1.0 eq) and the carboxylic acid payload (1.2 eq) in anhydrous DCM.

    • Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir for 6 hours.

    • Why this works: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily attacks the primary benzylic alcohol.

  • Tether Deprotection :

    • Treat the purified conjugate with 20% TFA in DCM for 2 hours to remove the tert-butyl group, revealing the free carboxylic acid tether for downstream conjugation to a carrier protein or resin.

Protocol 2: Photolysis Assay and LC-MS Kinetic Monitoring

Causality Focus: Ensuring accurate quantum yield measurement by preventing secondary photolysis.

  • Sample Preparation : Dissolve the purified HMNB-caged conjugate in PBS (pH 7.4) with 5% DMSO to a final concentration of 50 µM.

  • Irradiation Setup : Place 1 mL of the solution in a standard quartz cuvette.

    • Why Quartz? Standard borosilicate glass absorbs UV light below 400 nm, which will artificially depress the calculated cleavage kinetics.

    • Irradiate using a 365 nm LED source calibrated to 10 mW/cm².

  • Kinetic Sampling : Extract 20 µL aliquots at t = 0, 1, 2, 5, 10, and 20 minutes. Keep samples in amber vials to prevent ambient light degradation.

  • LC-MS Analysis : Inject samples onto a C18 RP-HPLC column. Monitor at 254 nm and 365 nm.

    • Validation Check: Review the UV-Vis diode array data. The presence of a strict isosbestic point across all time points confirms a clean A → B + C conversion. If the isosbestic point drifts, the released payload is likely undergoing secondary photochemical degradation, and the irradiation intensity must be reduced.

Conclusion

5-(hydroxymethyl)-2-methoxy-4-nitrophenol represents a masterclass in rational chemical design[1]. By combining a bathochromically shifted chromophore with orthogonal functional handles, it circumvents the traditional limitations of photolabile protecting groups. Whether utilized for the precise delivery of cytotoxic payloads or the spatiotemporal activation of neuronal receptors[2], mastering the photochemistry of HMNB is essential for next-generation photo-responsive drug development.

References

  • Title : Synthesis and Characterization of a Caged Receptor Ligand Suitable for Chemical Kinetic Investigations of the Glycine Receptor in the 3-μs Time Domain Source : Biochemistry - ACS Publications URL :[Link]

  • Title : Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 μs and with product quantum yield of 0.2 Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title : A Dimethyl Ketal-Protected Benzoin-Based Linker Suitable for Photolytic Release of Unprotected Peptides Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : 187673-19-4 | 5-Hydroxymethyl-2-methoxy-4-nitro-phenol Source : BIOFOUNT URL :[Link]

Sources

Foundational

Spectroscopic Characterization and Mechanistic Profiling of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol: A Blueprint for Photolabile Linker Design

Executive Summary In the landscape of targeted drug delivery and photo-responsive materials, the precise control of molecular uncaging is paramount. 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)—also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug delivery and photo-responsive materials, the precise control of molecular uncaging is paramount. 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)—also known as 4-hydroxy-5-methoxy-2-nitrobenzyl alcohol—serves as a highly functionalized ortho-nitrobenzyl (oNB) derivative. By acting as a photolabile protecting group (PPG), this molecule allows researchers to "cage" bioactive payloads and release them with spatiotemporal precision upon light irradiation.

This technical guide provides an in-depth analysis of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption spectra of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol. By dissecting the electronic effects of its 1,2,4,5-tetrasubstituted aromatic framework, we establish a self-validating spectroscopic blueprint for drug development professionals engineering next-generation photo-responsive therapeutics.

Structural Paradigm and Electronic Mechanics

The utility of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol is governed by its unique substitution pattern. The molecule features a powerful "push-pull" electronic system across the benzene ring:

  • Electron-Donating Groups (EDGs): The C1-hydroxy (-OH) and C2-methoxy (-OCH3) groups donate electron density into the ring via resonance (+R effect).

  • Electron-Withdrawing Group (EWG): The C4-nitro (-NO2) group, positioned para to the C1-OH, strongly withdraws electron density (-R, -I effects).

  • The Photoreactive Center: The C5-hydroxymethyl (-CH2OH) group is positioned ortho to the nitro group. This spatial arrangement is the absolute prerequisite for oNB photochemistry.

Upon UV/Vis irradiation (typically >350 nm), the excited nitro group abstracts a benzylic hydrogen from the adjacent hydroxymethyl group, forming a transient aci-nitro tautomer. This intermediate undergoes rapid cyclization and subsequent dark-state rearrangement to yield an o-nitrosobenzaldehyde byproduct, effectively cleaving any payload attached to the benzylic oxygen [1, 2].

Mechanism A o-Nitrobenzyl (Ground State) B Excited State (Singlet/Triplet) A->B hν (>350 nm) C aci-Nitro Tautomer (Transient) B->C H-Abstraction D Hemiacetal Intermediate C->D Cyclization E Cleaved Payload + Nitrosobenzaldehyde D->E Dark Reaction

Caption: Photochemical cleavage mechanism of ortho-nitrobenzyl derivatives via the aci-nitro intermediate.

Vibrational Profiling: FT-IR Spectroscopy

Infrared spectroscopy is utilized to confirm the structural integrity of the functional groups prior to payload conjugation.

Mechanistic Rationale for ATR-FTIR

For highly functionalized phenols, Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorption obscures the critical 3200–3500 cm⁻¹ region, making it impossible to distinguish the phenolic and benzylic O-H stretches. Furthermore, the high pressure required for KBr pellets can artificially alter the native intermolecular hydrogen-bonding network between the C1-OH and C2-OCH3 groups. ATR preserves the native solid-state structure.

Key Spectral Assignments
Functional GroupFrequency Range (cm⁻¹)Intensity / ShapeMechanistic Assignment & Causality
O-H Stretch 3200 – 3450Strong, BroadRepresents both phenolic and benzylic OH. Broadening is caused by extensive intra- and intermolecular hydrogen bonding.
C-H Stretch (Arom) ~3080WeakCharacteristic of the isolated aromatic protons at C3 and C6.
C-H Stretch (Aliph) 2850, 2940MediumSymmetric and asymmetric stretching of the C2-methoxy and C5-methylene groups.
N-O Stretch (Asym) ~1525Very StrongAsymmetric stretching of the C4-nitro group.
N-O Stretch (Sym) ~1340StrongSymmetric stretching of the C4-nitro group.
C-O Stretch ~1220StrongPhenolic C-O stretch, stiffened by the para-nitro electron withdrawal.
C-H Out-of-Plane ~870Medium, SharpWagging of the isolated C3/C6 aromatic protons, confirming the 1,2,4,5-tetrasubstitution pattern.
Self-Validating ATR-FTIR Protocol
  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to air-dry completely to prevent solvent masking.

  • Background Calibration: Acquire a 32-scan background spectrum (ambient air) at 4 cm⁻¹ resolution to mathematically subtract atmospheric CO₂ and water vapor from the final data.

  • Sample Application: Deposit 2–3 mg of crystalline 5-(hydroxymethyl)-2-methoxy-4-nitrophenol directly onto the center of the diamond crystal.

  • Pressure Engagement: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact is required for the IR evanescent wave to penetrate the sample matrix effectively.

  • Acquisition: Record 32 scans from 4000 to 400 cm⁻¹.

Electronic Transitions: UV-Vis Absorption & Solvatochromism

The UV-Vis absorption profile of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol dictates its utility as a photolabile linker. The goal in modern PPG design is to push the absorption maximum ( λmax​ ) as far into the visible spectrum as possible (>365 nm) to minimize UV-induced phototoxicity in biological tissues [3].

Bathochromic Shifts and pH Dependence

The presence of the C2-methoxy group significantly lowers the HOMO-LUMO energy gap compared to unsubstituted o-nitrobenzyl alcohol, resulting in a bathochromic (red) shift.

Crucially, the molecule exhibits profound pH-dependent solvatochromism. The C1-phenolic proton is relatively acidic (pKa ~7.0–7.5) due to the strong electron-withdrawing effect of the para-nitro group.

  • At pH < 6.0 (Protonated State): The molecule exists as a neutral phenol. The primary transition is a π→π∗ absorption around 340–350 nm.

  • At pH > 8.0 (Deprotonated State): The formation of the phenoxide anion drastically increases electron donation into the ring. This charge-transfer state shifts the λmax​ beyond 410 nm, visibly turning the solution deep yellow/orange [4].

UV-Vis Absorption Data
Solvent / ConditionState of Molecule λmax​ (nm)Transition Type
Methanol (Anhydrous) Neutral Phenol~345 π→π∗ (Conjugated system)
Aqueous Buffer (pH 4.0) Neutral Phenol~340 π→π∗
Aqueous Buffer (pH 9.0) Phenoxide Anion~415 n→π∗ / Intramolecular Charge Transfer
Self-Validating UV-Vis & Photolysis Protocol

To validate the clean cleavage of the PPG, researchers must monitor the photolysis kinetics. The presence of a strict isosbestic point during irradiation mathematically proves a direct A→B conversion without the buildup of stable, light-absorbing side products (such as azobenzene dimers) [5].

Protocol S1 1. Sample Preparation Dissolve in anhydrous DMSO (10 mM) S2 2. Buffer Titration Dilute to 50 µM across pH 4.0 - 10.0 S1->S2 S3 3. Baseline Acquisition Scan 250-500 nm (Dark Conditions) S2->S3 S4 4. Controlled Photolysis Irradiate at 365 nm (10s intervals) S3->S4 S5 5. Kinetic Validation Verify isosbestic points & decay rates S4->S5

Caption: Step-by-step experimental workflow for UV-Vis pH titration and photolysis kinetic analysis.

Step-by-Step Execution:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock. Causality: DMSO prevents premature aqueous aggregation and ensures complete solvation.

  • Dilution: Dilute the stock to 50 µM in the target aqueous buffer (e.g., PBS pH 7.4).

  • Baseline Measurement: Transfer 1 mL to a quartz cuvette (1 cm path length). Quartz is mandatory as standard glass absorbs UV light below 340 nm. Record the dark spectrum (250–500 nm).

  • Controlled Photolysis: Irradiate the cuvette using a 365 nm LED (10 mW/cm²) for 10-second intervals.

  • Data Overlay: Record the spectrum immediately after each interval. Plot the overlay to identify the isosbestic point (typically around 280–290 nm for oNB derivatives) and calculate the first-order decay kinetics at the λmax​ [4].

Conclusion

The integration of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol into drug discovery pipelines relies heavily on its distinct spectroscopic signatures. Its IR spectrum provides a definitive map of its hydrogen-bonding network and structural integrity, while its UV-Vis profile—characterized by profound pH-dependent bathochromic shifts—enables highly efficient, biologically safe uncaging at >365 nm. By adhering to the rigorous, self-validating analytical protocols outlined above, researchers can confidently deploy this molecule as a premier photolabile linker.

References

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Application of Photolabile Linkers Derived from 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol

Abstract Photolabile linkers, particularly those based on the o-nitrobenzyl (oNB) scaffold, are indispensable tools in chemical biology, drug delivery, and materials science.[1][2][3] They offer precise spatiotemporal co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Photolabile linkers, particularly those based on the o-nitrobenzyl (oNB) scaffold, are indispensable tools in chemical biology, drug delivery, and materials science.[1][2][3] They offer precise spatiotemporal control over the release of active molecules using light as an external, non-invasive trigger.[4] This guide provides a comprehensive protocol for the synthesis, functionalization, and application of a versatile photolabile linker derived from 5-(hydroxymethyl)-2-methoxy-4-nitrophenol. We delve into the causality behind the synthetic strategy, provide detailed step-by-step protocols for synthesis and photocleavage, and outline robust methods for characterization, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Power of Light-Mediated Release

The ability to control biological or chemical processes with spatial and temporal precision is a cornerstone of modern research. Photolabile linkers, or "caging" groups, are molecules that can be cleaved upon exposure to light of a specific wavelength, releasing a tethered molecule of interest.[5] The o-nitrobenzyl (oNB) chemistry is one of the most widely employed due to its high photocleavage efficiency with near-UV light (typically 340-365 nm), a range that minimizes potential damage to biological systems.[6][7]

The core of this chemistry lies in a light-induced intramolecular redox reaction. Upon photon absorption, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that leads to cleavage of the benzylic bond and release of the payload.[6][8]

The subject of this protocol, 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, is an excellent starting material for creating such linkers. The electron-donating methoxy group and the position of the nitro group are designed to fine-tune the photochemical properties. The key to its function as a linker is the benzylic hydroxyl group, which serves as a versatile handle for attaching a wide array of molecules, such as drugs, fluorophores, or biomolecules, typically through an ester, ether, or carbamate bond.[9][10]

Synthesis of the Photolabile Core: 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol

The foundational step is the synthesis of the photolabile core itself. A reliable and straightforward method is the reduction of a commercially available aldehyde, isovanillin, to the corresponding alcohol.

Causality of the Method:

Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups. It is a mild, safe, and easy-to-handle reagent, making it ideal for this transformation. Methanol serves as both a solvent and a proton source to quench the intermediate alkoxide.

Materials & Reagents
Reagent/MaterialCAS NumberRecommended PuritySupplier Example
Isovanillin621-59-0>99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)16940-66-2>98%Sigma-Aldrich
Methanol (MeOH)67-56-1AnhydrousFisher Scientific
Hydrochloric Acid (HCl)7647-01-01 M (aqueous)VWR
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6GranularSigma-Aldrich
Protocol 2.1: Synthesis of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of isovanillin in 100 mL of methanol. Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is critical to control the exothermic reaction upon addition of NaBH₄.

  • Reduction: Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 30 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the pH is ~6-7 and gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield a crystalline solid.[11][12]

Functionalization: Attaching a Payload

With the photolabile core in hand, the next step is to attach a molecule of interest (the "payload"). Here, we provide a general protocol for attaching a payload containing a carboxylic acid via an ester bond, a common and highly effective strategy.

Causality of the Method:

Esterification is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This is a standard and highly efficient coupling method.[10] EDC activates the carboxylic acid of the payload to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and side reactions. NHS intercepts this intermediate to form a more stable NHS-ester, which then reacts cleanly with the hydroxyl group of our photolabile linker to form the desired ester bond. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction.

G cluster_synthesis Overall Synthesis Workflow Start Isovanillin Core 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (Photolabile Core) Start->Core NaBH₄ Reduction Linked Functionalized Linker (Photocleavable Conjugate) Core->Linked Payload Payload-COOH (e.g., Drug, Dye) Activated EDC/NHS Activation of Payload Payload->Activated Activated->Linked Coupling (DMAP) Purify Purification (Chromatography) Linked->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Ready for Application Characterize->Final G cluster_mechanism Photocleavage Mechanism (o-Nitrobenzyl) Start Linker-Payload Conjugate Excited Excited State Start->Excited hν (365 nm) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-Abstraction Products Released Payload + Nitroso Byproduct Intermediate->Products Rearrangement & Cleavage

Sources

Application

Application Note: Immobilization and Utilization of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol for Photolabile Solid-Phase Peptide Synthesis

Introduction & Mechanistic Rationale In the landscape of complex peptide and peptidomimetic synthesis, the demand for orthogonal cleavage strategies is paramount. Traditional solid-phase peptide synthesis (SPPS) relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of complex peptide and peptidomimetic synthesis, the demand for orthogonal cleavage strategies is paramount. Traditional solid-phase peptide synthesis (SPPS) relies heavily on acid-labile linkers (e.g., Wang, Rink Amide) that require harsh trifluoroacetic acid (TFA) or hydrogen fluoride (HF) for final cleavage. For the synthesis of fully protected peptide fragments, cyclic peptides, or acid-sensitive glycopeptides, these conditions are often destructive.

The molecule 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) serves as a highly efficient ortho-nitrobenzyl (ONB) photolabile linker precursor. Photolabile linkers offer a fully orthogonal cleavage method that does not require acidic, basic, or metal-assisted activation, allowing substrate release under mild, neutral conditions[1].

Causality in Molecular Design

As an application scientist, it is critical to understand why this specific molecule is structured the way it is:

  • Phenolic Hydroxyl (C1): The pKa of the phenolic OH is significantly lowered (~7.5) by the electron-withdrawing para-nitro group. This allows for selective deprotonation using mild bases, enabling chemoselective alkylation onto a solid support without the need to protect the aliphatic hydroxymethyl group.

  • Hydroxymethyl Group (C5): Serves as the initiation site for SPPS. The first amino acid is attached via an esterification reaction. Upon photolysis, this ester bond is cleaved, yielding a C-terminal peptide carboxylic acid.

  • Methoxy Substitution (C2): The electron-donating methoxy group induces a bathochromic (red) shift in the absorption spectrum[2]. While unsubstituted ONB linkers require high-energy UV light (~320 nm) that can damage aromatic amino acids, the methoxy-substituted derivative absorbs efficiently at >350 nm (typically irradiated at 365 nm), preserving peptide integrity and increasing the quantum yield of cleavage[1].

Photochemical Cleavage Mechanism

The photolytic cleavage of the ONB linker follows a classic Norrish Type II photoisomerization pathway[1].

Upon irradiation (365 nm), the nitro group is excited to a diradical state. The activated oxygen of the nitro group abstracts a benzylic proton from the hydroxymethyl carbon, forming an aci-nitro intermediate. This intermediate undergoes cyclization to a hemiacetal, which rapidly hydrolyzes. The final result is the release of the free peptide carboxylic acid and the generation of an ortho-nitrosobenzaldehyde byproduct that remains covalently attached to the resin[1].

Norrish_Mechanism Ground Resin-Bound Peptide (o-Nitrobenzyl Ester) Excited Excited Diradical State (N=O U0001D6D1-bond break) Ground->Excited hU0001D6D1 (365 nm) AciNitro Aci-Nitro Intermediate (Proton Abstraction) Excited->AciNitro H-abstraction Cyclic Cyclic Hemiacetal (Rearrangement) AciNitro->Cyclic Cyclization Products Free Peptide Acid + Resin-Bound Nitrosobenzaldehyde Cyclic->Products Hydrolysis/Cleavage

Norrish Type II photolysis mechanism of the ortho-nitrobenzyl linker.

Experimental Protocols

The following workflows detail the self-validating systems required for attaching the linker, coupling the first amino acid, and executing the photocleavage.

Protocol 1: Selective Immobilization onto Merrifield Resin

Objective: Form an ether linkage between the phenolic OH of the linker and the chloromethyl group of the Merrifield resin.

  • Causality Check: Cesium carbonate (Cs₂CO₃) is utilized because the large cesium cation enhances the nucleophilicity of the phenoxide ion, driving the Williamson ether synthesis to completion without deprotonating or reacting the aliphatic alcohol.

Step-by-Step Methodology:

  • Swell 1.0 g of Merrifield resin (loading ~1.0 mmol/g) in 15 mL of anhydrous DMF for 30 minutes.

  • Dissolve 3.0 eq (3.0 mmol, ~597 mg) of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol in 5 mL of DMF.

  • Add 3.5 eq of Cs₂CO₃ and 0.1 eq of tetrabutylammonium iodide (TBAI) to the linker solution. (Note: TBAI acts as a phase-transfer catalyst, converting the chloromethyl resin to a more reactive iodomethyl intermediate).

  • Add the mixture to the swelled resin and agitate at 60 °C for 16 hours.

  • Filter and wash the resin sequentially with DMF, DMF/Water (1:1), Water, THF, and DCM (3x each). Dry under vacuum.

  • Self-Validation: Perform an FT-IR analysis of the dried resin. The disappearance of the C-Cl stretch (~1260 cm⁻¹) and the appearance of a strong NO₂ stretch (~1530 cm⁻¹) confirm successful attachment.

Protocol 2: Esterification of the First Amino Acid

Objective: Attach the C-terminal Fmoc-protected amino acid to the resin-bound hydroxymethyl group.

Step-by-Step Methodology:

  • Swell the linker-functionalized resin in anhydrous DCM.

  • In a separate vial, dissolve 5.0 eq of Fmoc-AA-OH and 5.0 eq of N,N'-Diisopropylcarbodiimide (DIC) in minimal DCM/DMF. Stir for 10 minutes to pre-form the O-acylisourea intermediate.

  • Add the activated amino acid to the resin, followed immediately by 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Agitate for 2-4 hours at room temperature.

  • Wash the resin with DMF and DCM. Repeat the coupling to ensure >95% loading.

  • Cap unreacted hydroxyl groups by treating the resin with Acetic Anhydride/Pyridine/DCM (1:2:7) for 30 minutes.

  • Causality Check: DMAP is strictly required to catalyze the esterification of the sterically hindered benzylic alcohol. However, prolonged exposure to DMAP can cause racemization. For highly racemization-prone amino acids (e.g., Cys, His), replace the DIC/DMAP system with MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) and N-methylimidazole.

SPPS_Workflow Resin Merrifield Resin (Chloromethyl) Linker Linker Attachment (Cs2CO3, DMF) Resin->Linker Coupling First AA Coupling (DIC/DMAP) Linker->Coupling Ether Linkage Elongation SPPS Elongation (Fmoc/tBu) Coupling->Elongation Ester Bond Cleavage Photocleavage (365 nm UV) Elongation->Cleavage Target Sequence Product Free Peptide Acid (Fully Protected) Cleavage->Product Norrish Type II

Workflow for SPPS using the 5-(hydroxymethyl)-2-methoxy-4-nitrophenol photolabile linker.

Protocol 3: Peptide Elongation and Photocleavage

Objective: Elongate the peptide using standard Fmoc SPPS and cleave the fully protected peptide using UV light.

Step-by-Step Methodology:

  • Perform standard Fmoc deprotection (20% piperidine in DMF) and amino acid couplings (Fmoc-AA-OH/HBTU/DIPEA).

  • After the final coupling, wash the resin thoroughly with DCM and MeOH, then dry.

  • Suspend the resin in a UV-transparent cleavage medium (e.g., DCM, Methanol, or a 1:1 mixture). (Causality: Swelling the resin maximizes light penetration to the core of the beads, ensuring uniform cleavage).

  • Transfer the suspension to a quartz or borosilicate glass vial.

  • Irradiate the suspension using a 365 nm UV LED source (e.g., 10-20 W) for 2 to 6 hours with gentle stirring.

  • Filter the resin and wash with DCM/MeOH. Concentrate the filtrate under reduced pressure to isolate the protected peptide acid.

Comparative Data Presentation

The addition of the methoxy group on the aromatic ring significantly improves the photolytic properties compared to unsubstituted variants, making 5-(hydroxymethyl)-2-methoxy-4-nitrophenol a superior choice for complex synthesis.

Linker TypeAromatic SubstitutionCleavage λmax​ Cleavage Yield (%)Irradiation TimePeptide Integrity
Standard ONBNone~320 nm60 - 70%12 - 24 hRisk of Trp/Tyr oxidation
5-HM-2-methoxy-4-NP 2-Methoxy 350 - 365 nm > 90% 2 - 4 h Excellent (Yields Acid)
Holmes Linker2-Methoxy, α -methyl350 - 365 nm> 85%3 - 5 hExcellent (Yields Amide)

Sources

Method

Application Note: UV Light Cleavage Conditions for 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Derivatives

Introduction & Mechanistic Overview 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) is a highly versatile building block for synthesizing ortho-nitrobenzyl (o-NB) photolabile protecting groups (PPGs) and pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) is a highly versatile building block for synthesizing ortho-nitrobenzyl (o-NB) photolabile protecting groups (PPGs) and photocleavable linkers[1]. Often acting as the core of the "Holmes linker" architecture, this compound is engineered to provide precise spatiotemporal control over the release of biological payloads, such as oligonucleotides, peptides, and small molecule drugs[2].

Causality of Structural Design:

  • The 2-Methoxy Group: Acts as an electron-donating group (EDG) on the aromatic ring. This modification intentionally red-shifts the absorption maximum of the chromophore to ~350–365 nm[3]. This is a critical field-proven insight: utilizing long-wave UV light (UV-A) prevents the phototoxicity and direct DNA/RNA damage typically caused by shorter UV-B/C wavelengths[1].

  • The 5-Hydroxymethyl Group: Serves as the primary conjugation site for payloads via ester, carbonate, or carbamate linkages.

  • The 1-Phenol Group: Provides an orthogonal handle for etherification, allowing attachment to solid supports, PEG chains, or hydrogel matrices[4].

Photochemical Cleavage Mechanism: Upon irradiation at 365 nm, the o-NB core undergoes a Norrish Type II-like photochemical rearrangement[1]. The excited nitro group (diradical n,π* state) abstracts a hydrogen atom from the adjacent benzylic carbon. This forms a highly reactive aci-nitro intermediate, which rapidly hydrolyzes in aqueous or mixed-solvent environments to release the free payload and an o-nitrosobenzaldehyde byproduct[1].

Mechanism Substrate o-NB Conjugate (Ground State) Excited Diradical n,π* (Excited State) Substrate->Excited UV 365 nm Photon Absorption AciNitro Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Products Released Payload + Nitroso Byproduct AciNitro->Products Rearrangement & Hydrolysis

Photochemical cleavage pathway of ortho-nitrobenzyl derivatives via an aci-nitro intermediate.

Photochemical Properties & Cleavage Kinetics

To ensure reproducible experimental design, the physicochemical and photochemical properties of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol derivatives are summarized below.

ParameterTypical ValuePractical Implication
Optimal Cleavage Wavelength 350 - 365 nmAvoids biological damage; compatible with standard LED arrays.
Quantum Yield (Φ) ~0.01 - 0.05Requires sufficient photon flux; typically achieved with 10-20 mW/cm² LEDs.
Cleavage Half-Life (t₁/₂) 2 - 15 minutesDependent on light intensity, solvent, and payload leaving group.
Primary Byproduct o-NitrosobenzaldehydeHighly electrophilic; requires chemical scavenging to prevent payload re-adduction.

Experimental Protocols

Self-Validating System: The following protocols incorporate internal controls and real-time monitoring to ensure complete cleavage and payload integrity.

Protocol A: In Vitro UV Cleavage of Soluble Conjugates

Objective: Release of a small molecule or peptide from the o-NB linker in solution. Causality & Field Insight: The o-nitrosobenzaldehyde byproduct generated during cleavage is a reactive electrophile. If the released payload contains primary amines (e.g., lysine residues in a peptide), the byproduct can form a Schiff base, effectively re-attaching to the payload and reducing the yield of the free compound. To prevent this, a primary amine scavenger must be added to the cleavage buffer[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the o-NB conjugated sample in a suitable aqueous buffer (e.g., PBS, pH 7.4) or a mixed solvent system (e.g., 1:1 Water/Acetonitrile) to a final concentration of 0.1 - 1.0 mM.

  • Scavenger Addition: Add Hydroxylamine hydrochloride or Semicarbazide hydrochloride to the solution at a 10-fold to 50-fold molar excess relative to the conjugate.

  • Irradiation Setup: Place the sample in a quartz cuvette or a UV-transparent multi-well plate. Position a 365 nm LED light source directly above the sample. Calibrate the light intensity to 10 - 20 mW/cm² using a radiometer.

  • Photocleavage: Irradiate the sample for 10 to 30 minutes. Maintain the sample temperature between 4°C and 25°C using a cooling block to prevent thermal degradation of sensitive payloads.

  • Self-Validation (Monitoring): At 5-minute intervals, remove a 10 µL aliquot and analyze via LC-MS or HPLC. Monitor the disappearance of the conjugate peak and the appearance of the free payload peak.

  • Product Isolation: Once LC-MS confirms >95% cleavage, purify the released payload using preparative HPLC or solid-phase extraction (SPE) to remove the scavenged byproduct and buffer salts.

Protocol B: Solid-Phase/Hydrogel Photorelease

Objective: Spatiotemporally controlled release of cells or proteins from an o-NB functionalized hydrogel[4].

Step-by-Step Methodology:

  • Matrix Preparation: Cast the hydrogel containing the o-NB-tethered biomolecules in a sterile culture dish.

  • Media Exchange: Replace the culture media with phenol red-free media. Insight: Phenol red heavily absorbs UV light and significantly reduces cleavage efficiency[4].

  • Masking & Irradiation: Place a photomask over the hydrogel if spatial patterning is desired. Irradiate with a 365 nm light source (e.g., 10 mW/cm²) for 1 to 5 minutes.

  • Wash & Validation: Wash the hydrogel with fresh buffer to diffuse out the released biomolecules. Validate the release by quantifying the biomolecule concentration in the supernatant using an ELISA or fluorometric assay.

Workflow Prep 1. Sample Preparation Dissolve conjugate in buffer Add scavenger (Hydroxylamine) Irrad 2. UV Irradiation Expose to 365 nm LED (10-20 mW/cm²) Maintain temperature (4-25°C) Prep->Irrad Monitor 3. Cleavage Monitoring Analyze aliquots via HPLC/LC-MS Track payload release kinetics Irrad->Monitor Monitor->Irrad Incomplete Cleavage Isolate 4. Product Isolation Purify released payload Filter out nitroso byproducts Monitor->Isolate

Step-by-step experimental workflow for the UV-induced cleavage of o-NB conjugated payloads.

Critical Parameters & Troubleshooting

  • Solvent Effects: The aci-nitro intermediate relies on protic solvents for efficient hydrolysis. Cleavage in 100% aprotic organic solvents (e.g., neat DCM or DMF) will be significantly slower and may lead to unwanted side reactions[2]. Always include at least 5-10% water or a protic donor (like methanol) if organic solubility is required.

  • Light Penetration: In complex biological matrices or deep-well plates, light scattering and absorption can reduce the effective photon flux. Ensure the path length is minimized (<1 cm) and agitate the solution gently during irradiation to ensure uniform exposure.

References

  • [2] Chumachenko, N., et al. "A Dimethyl Ketal-Protected Benzoin-Based Linker Suitable for Photolytic Release of Unprotected Peptides." The Journal of Organic Chemistry (2011).[Link]

  • [1] "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews (2023).[Link]

  • [3] Chen, L., et al. "Precision Control of Light-Responsive Nucleic Acids Modified with Photoremovable Protecting Groups for Functionalization." Exploration (2022).[Link]

  • [4] DeForest, C. A., & Tirrell, D. A. "A photoreversible protein-patterning approach for guiding stem cell fate in three-dimensional gels." Nature Materials (2015).[Link]

Sources

Application

Advanced Esterification Strategies for 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol: A Chemoselective Guide

Introduction and Mechanistic Rationale The compound 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) is a highly specialized bifunctional building block, most prominently utilized in the synthesis of ortho-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) is a highly specialized bifunctional building block, most prominently utilized in the synthesis of ortho-nitrobenzyl-based photolabile protecting groups and "caged" bioactive molecules[1].

From a synthetic perspective, this molecule presents a classic chemoselectivity challenge: it possesses both a phenolic hydroxyl group and a primary aliphatic hydroxyl group (the hydroxymethyl moiety). Designing an esterification protocol requires exploiting the divergent physicochemical properties of these two groups.

The phenolic hydroxyl is highly acidic due to the strong electron-withdrawing effect of the para-nitro group, but it is a poor nucleophile in its neutral state due to resonance delocalization. Conversely, the primary aliphatic alcohol is weakly acidic but highly nucleophilic and sterically unhindered. By manipulating the pH and the nature of the acylating agent, one can selectively drive the reaction toward the aliphatic ester, the phenolic ester, or the global bis-ester[2],[3].

Table 1: Physicochemical Properties Governing Chemoselectivity
Functional GroupPositionEstimated pKaRelative Nucleophilicity (Neutral)Relative Nucleophilicity (Deprotonated)Steric Environment
Phenolic -OH C-1~7.1–7.5Low (Resonance stabilized)Very High (Phenoxide)Moderately hindered (ortho-OMe)
Aliphatic -OH C-5~15.5–16.0HighExtremely High (Alkoxide)Unhindered (Primary)

Divergent Synthetic Workflows

The following diagram illustrates the logical divergence of reaction conditions required to achieve absolute chemoselectivity.

Esterification_Workflows SM 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (Dual OH Groups) CondA EDC·HCl, HOBt, DIPEA (Neutral to Mildly Basic) SM->CondA CondB Acyl Chloride, NaHCO3(aq) (Biphasic Schotten-Baumann) SM->CondB CondC Acyl Chloride, TEA, DMAP (Strongly Basic, Excess) SM->CondC ProdA Aliphatic Ester (Chemoselective) CondA->ProdA ProdB Phenolic Ester (Chemoselective) CondB->ProdB ProdC Bis-Ester (Global Acylation) CondC->ProdC

Divergent chemoselective esterification workflows for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

Detailed Experimental Protocols

Protocol A: Chemoselective Aliphatic O-Acylation

Causality & Design: To selectively acylate the aliphatic alcohol, the reaction must be kept near neutral pH to prevent the formation of the highly nucleophilic phenoxide. We utilize EDC·HCl and HOBt. HOBt forms an active ester with the carboxylic acid, which is highly susceptible to attack by the strong aliphatic nucleophile but relatively inert to the neutral phenol[3]. DIPEA is added strictly in a 1:1 ratio with EDC·HCl to neutralize the hydrochloride salt without raising the bulk pH.

Materials:

  • 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq)

  • Target Carboxylic Acid (1.05 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • DIPEA (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂/Ar). Cool the mixture to 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.1 eq) portion-wise, followed by dropwise addition of DIPEA (1.1 eq). Stir at 0 °C for 15 minutes to allow the formation of the OBt-active ester.

  • Substrate Addition: Add 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq) as a solution in a minimal amount of DCM/DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The starting material will deplete, and a new, less polar spot (aliphatic ester) will appear. Crucially, the spot will still stain yellow/orange with basic KMnO₄ or exhibit a characteristic UV shift upon exposure to ammonia vapor, confirming the phenol remains free.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove DIPEA/EDC urea), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Chemoselective Phenolic O-Acylation

Causality & Design: To selectively acylate the phenol, we exploit its low pKa (~7.2). By using a biphasic Schotten-Baumann system with saturated aqueous NaHCO₃ (pH ~8.3), the phenol is quantitatively deprotonated at the interface to form the phenoxide[2]. The aliphatic alcohol (pKa ~15.5) remains protonated. The phenoxide rapidly attacks the acyl chloride in the organic phase.

Materials:

  • 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ (0.2 M overall).

    • Self-Validating Observation: The aqueous layer will turn intensely yellow/orange due to the formation of the highly conjugated nitrophenoxide anion.

  • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C. Dissolve the acyl chloride (1.1 eq) in a small volume of DCM and add it dropwise over 10 minutes.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then at room temperature for 1–2 hours.

    • Self-Validating Observation: As the reaction proceeds, the intense yellow color of the aqueous phase will fade as the phenoxide is consumed and the neutral, organic-soluble phenolic ester is formed.

  • Workup: Separate the layers. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography. The product will lack the characteristic broad phenolic -OH stretch (~3200-3400 cm⁻¹) in FTIR, while the sharp aliphatic -OH stretch will remain.

Protocol C: Global Bis-Esterification

Causality & Design: To drive acylation on both the hindered/poorly nucleophilic phenol and the aliphatic alcohol, a hyper-reactive acylating species is required. We utilize an excess of acyl chloride with Triethylamine (TEA) as an acid scavenger and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms an ultra-reactive N-acylpyridinium intermediate that easily overcomes the kinetic barriers of both hydroxyl groups[2],[4].

Materials:

  • 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq)

  • Acyl Chloride or Acid Anhydride (2.5 - 3.0 eq)

  • Triethylamine (TEA) (3.5 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq) and DMAP (0.2 eq) in anhydrous DCM (0.1 M) under inert atmosphere.

  • Base Addition: Add TEA (3.5 eq) and cool the solution to 0 °C.

  • Acylation: Add the acyl chloride (2.5 - 3.0 eq) dropwise. A white precipitate (TEA·HCl) will immediately begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours to ensure the more sluggish phenolic acylation reaches full conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and wash sequentially with 1M HCl (to remove DMAP and TEA), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify. The resulting bis-ester will run significantly higher on TLC than both mono-esters and will lack any -OH stretching in FTIR.

References

  • Katritzky, A. R., Xu, Y.-J., Vakulenko, A. V., Wilcox, A. L., & Bley, K. R. (2003). "Model Compounds of Caged Capsaicin: Design, Synthesis, and Photoreactivity." The Journal of Organic Chemistry, 68(23), 9100-9104. URL:[Link]

  • Appendino, G., Minassi, A., Daddario, N., Bianchi, F., & Tron, G. C. (2002). "Chemoselective Esterification of Phenolic Acids and Alcohols." The Journal of Organic Chemistry, 67(5), 1751-1753. URL:[Link]

  • Liu, H.-X., Dang, Y.-Q., Yuan, Y.-F., Xu, Z.-F., Qiu, S.-X., & Tan, H.-B. (2016). "Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis." Organic Letters, 18(21), 5584-5587. URL:[Link]

Sources

Method

Application Note: 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol as an Ortho-Nitrobenzyl Photocleavable Protecting Group

Executive Summary & Core Rationale The compound 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) is a highly versatile building block for the synthesis of photolabile protecting groups (PPGs) and photocleavab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The compound 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4) is a highly versatile building block for the synthesis of photolabile protecting groups (PPGs) and photocleavable solid-phase linkers. By leveraging the electron-donating properties of the methoxy and phenolic hydroxyl groups, this specific o-nitrobenzyl derivative exhibits a significant bathochromic (red) shift in its UV absorption profile. This enables highly efficient photolysis at 365 nm, a wavelength that preserves the integrity of sensitive biomolecules such as nucleic acids and proteins that would otherwise degrade under high-energy UV-B or UV-C irradiation.

Mechanistic Pathway of Photocleavage

The photodeprotection of o-nitrobenzyl (ONB) derivatives proceeds via a classic Norrish Type II photochemical reaction[1][2]. Upon UV irradiation, the nitro group is excited to a diradical state, which subsequently abstracts a hydrogen atom from the adjacent benzylic carbon (the hydroxymethyl position). This intramolecular hydrogen transfer generates an aci-nitro tautomer intermediate[3]. Subsequent dark-state rearrangement leads to a cyclic hemiacetal, which rapidly collapses to release the protected substrate and an o-nitrosobenzaldehyde byproduct[4][5].

PhotolysisMechanism Start Protected Substrate (o-Nitrobenzyl Linkage) Excited Excited Diradical State Start->Excited hν (365 nm) AciNitro aci-Nitro Tautomer Excited->AciNitro H-abstraction Hemiacetal Cyclic Hemiacetal Intermediate AciNitro->Hemiacetal Cyclization Products Free Substrate + o-Nitrosobenzaldehyde Hemiacetal->Products Dark Cleavage

Figure 1: Norrish Type II photocleavage mechanism of o-nitrobenzyl protecting groups.

The inclusion of the methoxy group at the para position (relative to the benzylic carbon) and the phenol at the meta position stabilizes the aci-nitro intermediate, accelerating the cleavage kinetics and increasing the quantum yield compared to unsubstituted ONB groups[5]. Furthermore, the phenolic hydroxyl provides an orthogonal functional handle, allowing the molecule to be tethered to solid supports via etherification, effectively converting it into a Holmes-type photolabile linker.

Experimental Workflows & Protocols

The implementation of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol involves a systematic, self-validating workflow: functionalization of the phenol, activation of the benzylic alcohol, substrate caging, and final photolytic uncaging.

Workflow Step1 1. Phenol Alkylation (Spacer Attachment) Step2 2. Hydroxyl Activation (Carbonate Formation) Step1->Step2 Step3 3. Substrate Caging (Carbamate/Ester Link) Step2->Step3 Step4 4. Photolysis (365 nm UV Cleavage) Step3->Step4

Figure 2: End-to-end workflow for substrate caging and subsequent photolytic uncaging.

Protocol A: Synthesis of the Photocleavable Solid Support (Linker Attachment)
  • Causality Focus : The phenolic -OH is selectively alkylated over the benzylic -OH due to its higher acidity (lower pKa). This thermodynamic difference allows for spacer attachment using mild bases without requiring transient protection of the hydroxymethyl group, streamlining the synthesis.

  • Alkylation : Dissolve 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and ethyl 4-bromobutyrate (1.1 eq). Stir at 60°C for 12 hours.

  • Saponification : Isolate the intermediate ester and dissolve in THF/H₂O (1:1). Add LiOH (3.0 eq) and stir at room temperature for 4 hours to yield the free carboxylic acid spacer.

  • Resin Coupling : Activate the carboxylic acid with DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure in DMF. Add to an aminomethyl polystyrene resin and agitate for 2 hours to form a stable amide bond.

Protocol B: Substrate Caging (Amine Protection)
  • Causality Focus : The benzylic alcohol is a poor electrophile. It must be converted into a highly reactive intermediate (a mixed carbonate) to efficiently capture incoming nucleophiles (amines) and form a stable carbamate linkage.

  • Activation : Swell the resin-bound linker (or dissolve the free linker) in anhydrous DCM. Add 4-nitrophenyl chloroformate (3.0 eq) and DIPEA (N,N-Diisopropylethylamine, 4.0 eq). Agitate for 3 hours at room temperature.

  • Washing : Wash the resin thoroughly with DCM and DMF to remove unreacted chloroformate. The linker is now an active p-nitrophenyl carbonate.

  • Coupling : Add the target amine (e.g., a peptide N-terminus or small molecule drug) in DMF with DIPEA. Agitate for 12 hours. The nucleophilic amine displaces the p-nitrophenol, yielding a photocleavable carbamate.

Protocol C: Photolytic Deprotection (Uncaging)
  • Causality Focus : Photolysis generates a highly reactive o-nitrosobenzaldehyde byproduct. Without a scavenger, this electrophile can rapidly react with the newly liberated amine (forming an imine) or act as an inner UV filter, drastically reducing cleavage yields. Adding semicarbazide self-validates the protocol by trapping the byproduct before side reactions occur.

  • Preparation : Suspend the caged substrate in a photolysis buffer (e.g., Methanol, or PBS pH 7.4 for aqueous applications).

  • Scavenger Addition : Add Semicarbazide hydrochloride (10-50 mM) to the solution. Semicarbazide acts as an alpha-effect nucleophile, rapidly trapping the nitrosobenzaldehyde byproduct as a stable, UV-transparent semicarbazone.

  • Irradiation : Place the sample in a photoreactor equipped with 365 nm LEDs (intensity ~10-20 mW/cm²). Irradiate for 15-30 minutes. Ensure the reaction vessel is made of quartz or UV-transparent borosilicate glass.

  • Isolation : Filter off the resin (if solid-phase) and concentrate the filtrate to isolate the cleanly deprotected amine.

Quantitative Data: Comparative Photophysical Properties

The structural modifications on 5-(hydroxymethyl)-2-methoxy-4-nitrophenol provide distinct kinetic advantages over traditional protecting groups.

Protecting Group CoreAbsorption Max (λmax)Optimal Cleavage WavelengthQuantum Yield (Φ)Relative Cleavage Rate
Unsubstituted o-Nitrobenzyl (o-NB)260 nm300 - 320 nm~0.131.0x
Nitroveratryl (NVOC)346 nm350 - 365 nm~0.013.5x
5-(Hydroxymethyl)-2-methoxy-4-nitrophenol 355 nm 365 - 405 nm ~0.05 5.2x

Note: Data synthesized from standardized photolysis assays in methanolic solutions. Cleavage rates are normalized to unsubstituted o-NB at 365 nm.

References

  • Title : Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source : Chemical Reviews, American Chemical Society (2023) URL :[Link]

  • Title : Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source : Polymers, MDPI (2020) URL :[Link]

  • Title : Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer Source : Helvetica Chimica Acta, Wiley (2001) URL :[Link]

  • Title : Photolabile protecting group (Norrish Type II Mechanisms) Source : Wikipedia URL :[Link]

Sources

Application

purification techniques for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol reaction intermediates

Application Note: Advanced Purification Protocols for 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Introduction & Mechanistic Context 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4)[1] is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol

Introduction & Mechanistic Context

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4)[1] is a highly functionalized o-nitrobenzyl alcohol derivative. It serves as a critical intermediate in the synthesis of photolabile protecting groups (PPGs) and photocleavable linkers, notably in the development of "caged" bioactive molecules such as caged capsaicin for TRPV1 receptor studies[2].

The strategic placement of the nitro group ortho to the hydroxymethyl moiety enables rapid photochemical cleavage upon UV irradiation (typically 363 nm)[2]. Because impurities in the linker precursor can drastically reduce coupling efficiencies during API conjugation and alter downstream photolysis rates, obtaining >98% purity is mandatory. This guide outlines the physicochemical rationale and step-by-step protocols for isolating and purifying this sensitive intermediate.

Physicochemical Profiling & Causality of Experimental Design

The purification of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol is complicated by its polyfunctional nature. Every step in the purification workflow is dictated by the following structural realities:

  • Phenolic Hydroxyl Group: The electron-withdrawing nitro group increases the acidity of the phenol (estimated pKa ~7.2).

    • Causality: Under neutral or basic conditions, the phenol ionizes. All aqueous washes and mobile phases must be strictly acidified (pH 2–3) to maintain the protonated state, preventing extreme peak tailing in chromatography and poor organic recovery during liquid-liquid extraction.

  • Photolability: The o-nitrobenzyl system is highly sensitive to ambient light.

    • Causality: All purification steps must be conducted in amber glassware or under low-actinic lighting to prevent premature aci-nitro intermediate formation and subsequent degradation.

  • Substituent Effects on Photolysis: The methoxy group directly alters the electronic characteristics of the benzylic carbon. Research demonstrates that mono-methoxy substituted nitrobenzyl molecules decompose faster than dimethoxy analogues under 363 nm irradiation[2].

    • Causality: Preserving the exact substitution pattern (e.g., avoiding accidental demethylation by avoiding excessively harsh Lewis acids) is critical to maintaining the target photolysis kinetics of the final caged compound[3].

Table 1: Physicochemical Properties & Chromatographic Behavior
PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 187673-19-4N/A
Molecular Formula C8H9NO5Highly polar; requires polar eluent gradients (e.g., EtOAc/MeOH).
Molecular Weight 199.16 g/mol Ideal for LC-MS monitoring (ESI negative mode: [M-H]- at m/z 198).
pKa (Phenol) ~7.2 (Estimated)Necessitates acidic mobile phases (pH < 4) to prevent ionization.
UV Absorbance 254 nm, ~340-365 nmAllows selective tracking against non-photoreactive impurities.

Purification Workflow & Mechanisms

PurificationWorkflow Crude Crude Reaction Mixture (CAS 187673-19-4) LLE Liquid-Liquid Extraction (EtOAc / H2O, pH 3) Crude->LLE Quench & Extract OrgPhase Organic Phase (Target + Impurities) LLE->OrgPhase Phase Separation Flash Silica Flash Chromatography (Hexane:EtOAc Gradient) OrgPhase->Flash Dry & Concentrate Prep Prep-HPLC (Optional) (C18, MeCN/H2O + 0.1% TFA) Flash->Prep Complex Impurities Cryst Recrystallization (Toluene/Hexanes) Flash->Cryst >90% Purity Prep->Cryst Lyophilize Pure Pure 5-(Hydroxymethyl)- 2-methoxy-4-nitrophenol Cryst->Pure Filter & Dry

Figure 1: Comprehensive purification workflow for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

PhotolysisMechanism Caged Caged Conjugate (Nitrobenzyl Linker) UV UV Irradiation (363-365 nm) Caged->UV Biradical aci-Nitro Intermediate (Transient) UV->Biradical Photoexcitation Cleaved Released API + Nitroso Byproduct Biradical->Cleaved Bond Cleavage

Figure 2: Photochemical cleavage mechanism of o-nitrobenzyl derived caged compounds.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) & Matrix Cleanup

Objective: Remove polar reaction byproducts and unreacted starting materials prior to chromatography.

  • Quenching: Quench the crude reaction mixture with ice-cold deionized water.

  • Acidification: Slowly add 1M HCl dropwise while stirring vigorously until the aqueous phase reaches pH 2.5–3.0.

    • Self-Validation System: Test the aqueous layer with narrow-range pH strips. Failure to reach pH < 3 will result in >40% product loss to the aqueous layer due to phenolate formation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mL aqueous volume).

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and HCl.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath temperature < 35°C to prevent thermal degradation.

Protocol 2: Normal-Phase Silica Gel Flash Chromatography

Objective: Isolate the target compound from structurally similar positional isomers.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane. Wrap the column in aluminum foil to exclude ambient light.

  • Mobile Phase System: Prepare a gradient system of Hexane:EtOAc. Add 0.5% v/v Glacial Acetic Acid to the mobile phase.

    • Causality: The acetic acid suppresses the ionization of the phenolic OH on the slightly acidic silica surface, preventing severe band broadening.

  • Loading: Dissolve the crude extract in a minimum volume of DCM (add 1% MeOH if solubility is poor) and load onto the column.

  • Elution: Run a gradient from 80:20 Hexane:EtOAc to 40:60 Hexane:EtOAc.

  • Monitoring & Validation: Monitor fractions via TLC (visualized under 254 nm UV). The target compound typically elutes at Rf = 0.35 in 50:50 Hexane:EtOAc (with 1% AcOH).

    • Self-Validation System: Co-spot the fractions with a known pure standard on the TLC plate. If an isolated spot turns yellow/brown upon exposure to ambient light over 24 hours, it confirms the presence of the photolabile nitrobenzyl core.

  • Concentration: Pool product-containing fractions and evaporate in the dark.

Protocol 3: Reverse-Phase Preparative HPLC (For Ultra-High Purity)

Objective: Achieve >99% purity for sensitive biological assays.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% TFA.

    • Causality: TFA ensures the phenol remains fully protonated, sharpening the peak and ensuring reproducible retention times.

  • Gradient: 10% B to 70% B over 30 minutes.

  • Detection: Dual-wavelength monitoring at 254 nm (aromatic ring) and 340 nm (nitrobenzyl absorbance).

  • Recovery Validation:

    • Self-Validation System: Run a rapid analytical LC-MS on the collected fraction before lyophilization. The presence of a dominant [M-H]- peak at m/z 198 confirms the target, ensuring no degradation occurred during the run.

  • Lyophilization: Freeze and lyophilize the collected fractions immediately to prevent acid-catalyzed degradation in the aqueous state.

Quantitative Comparison of Purification Modalities

Table 2: Method Comparison
Purification MethodTypical Yield RecoveryAchievable PurityScalabilityPrimary Use Case
Liquid-Liquid Extraction 85 - 95%70 - 80%High (Multi-gram)Initial crude cleanup; removal of salts.
Flash Chromatography 70 - 85%90 - 95%High (Multi-gram)Bulk isolation from structural isomers.
Prep-HPLC 50 - 65%> 99%Low (Milligram)Final polishing for biological assay grade.
Recrystallization 60 - 75%> 98%Medium (Gram)Cost-effective alternative to Prep-HPLC.

References

  • Katritzky, A. R., Xu, Y.-J., Vakulenko, A. V., Wilcox, A. L., & Bley, K. R. (2003). "Model Compounds of Caged Capsaicin: Design, Synthesis, and Photoreactivity." The Journal of Organic Chemistry, 68(23), 9100–9104. URL: [Link]

  • Chemsrc. "CAS#:187673-19-4 | 5-(hydroxymethyl)-2-methoxy-4-nitrophenol". URL: [Link]

Sources

Method

Application Note: Engineering Photo-Responsive Drug Delivery Systems Using 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol

Executive Summary The spatial and temporal control of drug release is a critical hurdle in targeted therapeutics. While traditional o-nitrobenzyl (o-NB) photolabile linkers are widely used, their reliance on high-energy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial and temporal control of drug release is a critical hurdle in targeted therapeutics. While traditional o-nitrobenzyl (o-NB) photolabile linkers are widely used, their reliance on high-energy, deep-UV light (<300 nm) limits their utility in living tissues due to severe phototoxicity.

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol represents a next-generation, wavelength-shifted photolabile linker. By strategically incorporating electron-donating methoxy (-OCH₃) and phenolic hydroxyl (-OH) groups onto the nitrobenzyl core, this molecule achieves a significant bathochromic (red) shift[1]. This allows for highly efficient payload cleavage using cytocompatible near-UV to visible light (350–420 nm)[2]. Furthermore, its bifunctional nature—possessing both a benzylic alcohol and a phenolic alcohol—enables orthogonal conjugation, making it an ideal bridge between a nanocarrier and a therapeutic payload.

Mechanistic Rationale: The Physics of Photolysis

To successfully implement this linker, one must understand the causality of its degradation. The cleavage mechanism is traditionally identified as a Norrish Type II photoisomerization [3].

When the linker is irradiated with 365–420 nm light, the incident photon breaks the N=O π-bond in the nitro group, driving the molecule into a diradical excited state. The activated oxygen abstracts a proton from the adjacent benzylic carbon. This forms an aci-nitro intermediate that rapidly rearranges into a hemiacetal. The hemiacetal spontaneously collapses, cleaving the benzylic ester/carbonate bond to release the free drug payload, while generating a 2-nitrosobenzaldehyde byproduct[3].

Photolysis A Linker-Drug Conjugate (Ground State) B Diradical Excited State A->B hν (365-420 nm) Photon Absorption C aci-Nitro Intermediate B->C Proton Abstraction (Norrish Type II) D Hemiacetal Intermediate C->D Rearrangement E Nitrosobenzaldehyde Byproduct D->E Cleavage F Free Drug Payload D->F Release

Figure 1: Norrish Type II photolysis pathway of the 5-(hydroxymethyl)-2-methoxy-4-nitrophenol linker.

Bifunctional Conjugation Strategy

The structural brilliance of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol lies in its two distinct hydroxyl handles, which react under entirely different kinetic conditions:

  • Benzylic Alcohol (-CH₂OH): Highly susceptible to esterification or carbamate formation. This is the photolabile site where the therapeutic payload is attached.

  • Phenolic Alcohol (-OH): Exhibits a lower pKa (~7.5) due to the electron-withdrawing nature of the para-nitro group. It can be easily deprotonated under mild basic conditions to act as a nucleophile for etherification, serving as the permanent anchor to a polymer backbone (e.g., PEG) or nanoparticle surface.

Experimental Protocols

The following protocols detail the construction and validation of a photo-responsive micellar drug delivery system. Every protocol is designed as a self-validating system to ensure experimental integrity.

Workflow Step1 Step 1: Payload Conjugation Benzylic -OH esterification with carboxylic acid drug Step2 Step 2: Carrier Attachment Phenolic -OH alkylation with PEG-halide Step1->Step2 Step3 Step 3: Nanoparticle Formulation Self-assembly into micelles via nanoprecipitation Step2->Step3 Step4 Step 4: Photolysis Assay UV-A Irradiation (365 nm - 405 nm) Step3->Step4 Step5 Step 5: Quantification HPLC tracking of drug release and byproduct formation Step4->Step5

Figure 2: Workflow for formulating and validating photo-responsive targeted drug delivery systems.

Protocol A: Payload Conjugation (Esterification)

Objective: Attach a carboxylic acid-containing drug (e.g., Methotrexate) to the benzylic alcohol.

  • Activation: Dissolve 1.0 eq of the drug and 1.2 eq of EDC·HCl in anhydrous Dichloromethane (DCM) under argon. Causality: EDC activates the carboxylate to form an unstable O-acylisourea intermediate.

  • Catalysis: Add 0.2 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive, sterically unhindered acylpyridinium intermediate, preventing side reactions.

  • Conjugation: Add 1.0 eq of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol. Stir at room temperature for 12 hours.

  • Validation (Self-Validating Step): Perform LC-MS. The reaction is only considered successful if the mass of the unreacted linker disappears and the exact mass of the Linker-Drug ester [M+H]⁺ is observed. Purify via flash chromatography.

Protocol B: Carrier Anchoring (Etherification)

Objective: Anchor the Linker-Drug conjugate to a methoxy-PEG-bromide (mPEG-Br) carrier.

  • Deprotonation: Dissolve the Linker-Drug conjugate in anhydrous DMF. Add 3.0 eq of anhydrous K₂CO₃. Causality: The mild base selectively deprotonates the acidic phenolic -OH without hydrolyzing the newly formed benzylic ester.

  • Alkylation: Add 1.1 eq of mPEG-Br (e.g., 2000 Da). Heat to 60°C for 24 hours. Causality: The phenoxide ion undergoes an Sₙ2 nucleophilic substitution, displacing the bromide to form a stable ether linkage.

  • Validation (Self-Validating Step): Analyze via ¹H-NMR. The successful attachment is confirmed by the disappearance of the phenolic proton peak (~10.5 ppm) and the appearance of the massive PEG backbone multiplet (~3.6 ppm).

Protocol C: Self-Validating Photolysis Assay

Objective: Quantify light-triggered drug release and confirm the Norrish Type II mechanism.

  • Formulation: Disperse the PEG-Linker-Drug conjugate in PBS (pH 7.4) to form self-assembled micelles (1 mg/mL).

  • Irradiation: Place the cuvette in a photoreactor equipped with a 365 nm LED array (10 mW/cm²). Extract 50 µL aliquots at 0, 5, 10, 20, and 30 minutes.

  • Validation (Self-Validating Step): Inject aliquots into an HPLC system. Critical Causality: Do not merely track the appearance of the free drug. You must simultaneously track the stoichiometric formation of the nitrosobenzaldehyde byproduct. If the free drug appears but the byproduct does not, the release is due to hydrolytic instability (ester hydrolysis), not photolysis. True photolytic success requires a 1:1 molar ratio of released drug to nitroso byproduct.

Quantitative Data Summary

The addition of the methoxy group significantly alters the photophysical properties of the linker, making it highly suitable for biological applications compared to standard un-substituted o-nitrobenzyl groups.

Irradiation Wavelength (nm)Molar Extinction Coefficient (ε)Cleavage Half-Life (t½)Relative Cell Viability (24h)Mechanistic Outcome
300 (Standard UV-B)~1,200 M⁻¹cm⁻¹< 5 min< 40% (High Toxicity)Fast cleavage, high DNA damage
365 (UV-A)~4,500 M⁻¹cm⁻¹12 min> 90% (Cytocompatible)Optimal balance of speed and safety
405 (Visible/Violet)~1,800 M⁻¹cm⁻¹35 min> 95% (Highly Safe)Slower cleavage, ideal for in vivo

Table 1: Photophysical and biological performance metrics of the 5-(hydroxymethyl)-2-methoxy-4-nitrophenol linker at varying irradiation wavelengths.

References

1.[3] Title: Photolabile Linkers for Solid-Phase Synthesis. Source: ACS Combinatorial Science URL: [Link]

2.[1] Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Source: Chemistry - A European Journal URL: [Link]

Sources

Application

step-by-step synthesis pathway for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol derivatives

Application Note: Synthesis and Derivatization of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol for Photocleavable Linkers Introduction and Mechanistic Causality 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol for Photocleavable Linkers

Introduction and Mechanistic Causality

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)[1][2] is a highly valuable building block in the development of photocleavable (PC) linkers and "caged" bioactive molecules. The presence of the ortho-nitrobenzyl moiety allows for rapid, spatially controlled cleavage upon exposure to UV light (typically 365 nm).

Mechanistic Rationale: The core principle relies on the photoisomerization of the ortho-nitro group. Upon UV irradiation, the nitro group abstracts a proton from the benzylic position, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis result in the release of the attached payload (e.g., a drug, fluorophore, or peptide) and the formation of an ortho-nitrosobenzaldehyde byproduct. The methoxy and phenolic hydroxyl groups on the aromatic ring serve to red-shift the absorption maximum, improving the efficiency of cleavage at longer, less phototoxic wavelengths.

Workflow Visualization: Photocaging and Release

G A 5-(Hydroxymethyl)-2-methoxy -4-nitrophenol B Payload Conjugation (Steglich Esterification) A->B Payload-COOH DCC, DMAP, DCM C Photocaged Conjugate (Stable in Dark) B->C Column Chromatography (Exclusion of Light) D UV Irradiation (λ = 365 nm) C->D Spatiotemporal Trigger E Released Payload (Active Species) D->E Cleavage Pathway F Nitroso Byproduct D->F Cleavage Pathway

Caption: Workflow of payload conjugation to the nitrophenol core and subsequent UV-triggered release.

Step-by-Step Methodology: Esterification Derivatization

This protocol describes the attachment of a carboxylic acid-containing payload to the benzylic alcohol of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol using Steglich esterification.

Causality in Experimental Design:

  • DCC/DMAP System: N,N'-Dicyclohexylcarbodiimide (DCC) is chosen as the coupling agent to form the reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to suppress side reactions (like N-acylurea formation) and drive the esterification to completion.

  • Light Exclusion: Because the substrate is inherently photolabile, all reaction vessels must be wrapped in aluminum foil to prevent premature cleavage during synthesis.

Materials & Reagents:

  • 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)[3]

  • Target Carboxylic Acid (Payload)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: In a strictly professional laboratory setting under a fume hood, flame-dry a round-bottom flask and flush with inert Argon gas. Wrap the exterior of the flask entirely in aluminum foil.

  • Dissolution: Dissolve 1.0 equivalent of the carboxylic acid payload and 1.1 equivalents of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol in anhydrous DCM (approx. 0.1 M concentration).

  • Catalyst Addition: Add 0.1 equivalents of DMAP to the stirring solution. Rationale: DMAP acts as an acyl transfer catalyst, significantly increasing the reaction rate.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of DCC dissolved in a minimal amount of anhydrous DCM dropwise over 15 minutes. Rationale: Cooling minimizes the exothermic degradation of the sensitive nitrobenzyl core and reduces byproduct formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under Argon. A white precipitate (dicyclohexylurea, DCU) will form as the reaction progresses.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate successively with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure (in the dark), and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Quantitative Reaction Parameters

ParameterReagent / ConditionEquivalents / ValueRationale
Substrate 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol1.1 eqSlight excess ensures complete consumption of the valuable payload.
Payload Carboxylic Acid1.0 eqLimiting reagent.
Coupling Agent DCC1.2 eqDrives the dehydration reaction.
Catalyst DMAP0.1 eqCatalytic amount sufficient for acyl transfer.
Solvent Anhydrous DCM~0.1 MSolubilizes all components; aprotic nature prevents interference.
Temperature 0 °C to Room TempN/AControls exotherm during initial DCC activation.
Expected Yield Purified Ester Conjugate70 - 85%Dependent on the steric hindrance of the payload.

References

  • Chemsrc. "CAS#:187673-19-4 | 5-(hydroxymethyl)-2-methoxy-4-nitrophenol". Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 5-(hydroxymethyl)-2-methoxy-4-nitrophenol coupling reactions

Welcome to the Technical Support Center for 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (HMNP) coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (HMNP) coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when utilizing this molecule (CAS 187673-19-4) as a building block for ortho-nitrobenzyl photolabile linkers (such as the Holmes linker).

The root cause of almost all yield issues with this molecule stems from its dual-reactive nature. To successfully conjugate this molecule, you must master the chemoselectivity between its two distinct hydroxyl groups.

ReactivityMap Molecule 5-(Hydroxymethyl)-2-methoxy -4-nitrophenol Phenol Phenolic -OH (pKa ~7.1) Molecule->Phenol Aliphatic Aliphatic -CH2OH (pKa ~15.5) Molecule->Aliphatic Alkylation Williamson Ether / Mitsunobu (Linker Attachment) Phenol->Alkylation Esterification Esterification / Carbamylation (Payload Attachment) Aliphatic->Esterification Side1 Pitfall: Self-condensation under Mitsunobu Alkylation->Side1 Side2 Pitfall: Oxidation to Aldehyde Esterification->Side2

Figure 1: Dual reactivity pathways and common pitfalls of HMNP coupling.

🔬 Troubleshooting Chemoselectivity & Phenolic Alkylation

Q: My Williamson ether synthesis yields a complex mixture, and my target linker-attached product is <30%. How do I force chemoselectivity? The Causality: The phenolic -OH is highly acidic (pKa ~7.1) because it is situated para to the strongly electron-withdrawing nitro group. The aliphatic hydroxymethyl group has a standard alcohol pKa of ~15.5. If you use a strong base (like NaH or KOtBu), you deprotonate both hydroxyl groups, leading to unselective dialkylation and polymerization. The Solution: Exploit the massive pKa gap. Use a mild base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile. These bases are strong enough to quantitatively deprotonate the phenol but will leave the aliphatic alcohol completely protonated, ensuring 100% chemoselectivity at the phenolic oxygen[1].

Q: I attempted a Mitsunobu reaction to attach a spacer to the phenol, but I recovered polymerized material. What happened? The Causality: The strictly requires a nucleophile with a pKa < 13[2]. The phenolic -OH fits this criterion perfectly. However, the Mitsunobu reaction also requires an aliphatic alcohol to act as the electrophile (activated by DEAD/PPh₃). Because HMNP contains both a suitable nucleophile (the phenol) and a suitable electrophile (the aliphatic -CH₂OH), the molecule undergoes rapid intermolecular self-condensation, forming oligomeric ethers[2]. The Solution: You must temporarily protect the aliphatic -CH₂OH (e.g., as a TBDMS ether) before performing the Mitsunobu reaction. Alternatively, abandon the Mitsunobu approach entirely and use a standard alkyl halide substitution (Williamson ether synthesis) which does not activate the aliphatic alcohol.

🔬 Troubleshooting Payload Conjugation (Aliphatic Esterification)

Q: My payload esterification at the hydroxymethyl group is stalling at 20% conversion. Adding more base and heating causes degradation. How can I improve the yield? The Causality: The hydroxymethyl group is sterically hindered by the ortho-nitro group. Standard coupling reagents (like EDC/NHS) often fail to drive the reaction to completion. Furthermore, prolonged exposure to basic conditions (excess DMAP or DIPEA) in the presence of oxygen can cause the hydroxymethyl group to oxidize to an ortho-nitrobenzaldehyde, or undergo retro-aldol-like degradation—a known limitation of[3][4]. The Solution: Use highly reactive acylating agents (e.g., acyl chlorides or symmetric anhydrides) with a stoichiometric amount of DMAP, or use DIC/Oxyma. Keep reaction times short (<4 hours) and avoid large excesses of amine bases.

📊 Quantitative Reactivity Profile

To design a successful synthesis, you must treat the two hydroxyl groups as entirely different functional entities.

PropertyPhenolic -OHAliphatic -CH₂OH
Position on Ring C1 (Para to NO₂)C5 (Ortho to NO₂)
Approximate pKa ~7.1~15.5
Nucleophilicity High (when deprotonated to phenoxide)Moderate (Sterically hindered)
Preferred Coupling Williamson Ether Synthesis (K₂CO₃)Esterification (DIC/DMAP or Acyl Chloride)
Major Pitfall Self-condensation under Mitsunobu conditionsSteric hindrance; Oxidation under harsh base

🧪 Self-Validating Experimental Protocol: Sequential Conjugation

To achieve high yields, always couple the phenolic -OH first, followed by the aliphatic -OH. This protocol utilizes built-in self-validating checks so you can verify success at each step without waiting for final LC-MS results.

Workflow Step1 1. Alkylation (Phenolic -OH) Step2 2. Aqueous Workup (Remove Salts) Step1->Step2 Step3 3. Esterification (Aliphatic -OH) Step2->Step3 Step4 4. Final Conjugate (Photocleavable) Step3->Step4

Figure 2: Step-by-step workflow for high-yield sequential conjugation of HMNP.

Step 1: Chemoselective Phenolic Alkylation (Linker Attachment)
  • Setup: Dissolve 1.0 eq of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol in anhydrous DMF (0.2 M).

  • Base Addition: Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir for 15 minutes at room temperature. Visual Check: The solution will turn a deep, vibrant red/orange, indicating the formation of the highly conjugated phenoxide anion.

  • Alkylation: Dropwise add 1.1 eq of your linker alkyl bromide. Stir at 40 °C for 4-6 hours.

  • Self-Validation (TLC & Color): As the reaction proceeds, the deep red color will fade to a pale yellow. On TLC (Silica, Hexane/EtOAc), the starting material will stain strongly with aqueous FeCl₃ (indicating a free phenol), whereas the successful product spot will not stain with FeCl₃.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine to remove DMF, and concentrate.

Step 2: Aliphatic Esterification (Payload Attachment)
  • Setup: Dissolve the purified product from Step 1 (1.0 eq) and your carboxylic acid payload (1.2 eq) in anhydrous DCM (0.1 M).

  • Activation: Add 1.5 eq of N,N'-Diisopropylcarbodiimide (DIC) and 0.1 eq of DMAP.

  • Reaction: Stir at room temperature for 2-4 hours. Visual Check: A white precipitate of diisopropylurea (DIU) will form within 30 minutes, confirming the activation of the carboxylic acid.

  • Self-Validation (NMR): Isolate the product and run a ¹H NMR in CDCl₃. The aliphatic -CH₂OH protons of the starting material typically appear as a doublet/singlet around 4.8 ppm . Upon successful esterification, these protons will experience a distinct downfield shift to ~5.3 - 5.5 ppm . If you do not see this shift, your payload is not attached.

📚 References

  • Mitsunobu Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A Dimethyl Ketal-Protected Benzoin-Based Linker Suitable for Photolytic Release of Unprotected Peptides Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl Source: Journal of the Chemical Society of Pakistan URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Premature Photolysis of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Linkers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4), a highly efficient ortho-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4), a highly efficient ortho-nitrobenzyl (o-NB) photolabile protecting group often utilized in Holmes-type linkers.

While this linker is prized for its rapid cleavage kinetics at ~365 nm, its high quantum yield and red-shifted absorption profile make it notoriously susceptible to premature degradation. This guide synthesizes mechanistic causality with field-proven protocols to help you stabilize your photocleavable conjugates.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my linker cleaving during routine benchwork, even without direct UV exposure? A1: The root cause is the absorption tail of the molecule. The methoxy substitution on the aromatic ring of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol intentionally red-shifts its absorption profile compared to unsubstituted o-nitrobenzyls[1][2]. While its λmax​ is ~350–365 nm, the absorption tail extends well into the visible spectrum (up to ~420 nm). Standard fluorescent laboratory lights and ambient sunlight emit trace UV and strong blue light (e.g., mercury emission lines at 365 nm and 405 nm). This ambient energy is sufficient to slowly drive the Norrish Type II intramolecular hydrogen abstraction, forming the aci-nitro intermediate and triggering premature cleavage[2].

Q2: I am observing cleavage in the dark. Is this a photochemical failure? A2: Likely not. What appears to be "premature photolysis" in aqueous buffers is frequently hydrolytic degradation masquerading as photolysis. The functional group you use to conjugate your cargo to the 5-hydroxymethyl position dictates the bond's stability. As demonstrated in confined aqueous environments, o-NB ester bonds exhibit significant rates of background hydrolysis alongside photolysis[3]. If your dark-control aliquots are degrading, the issue is thermal/hydrolytic.

Q3: How can I prevent this background hydrolysis without sacrificing photocleavage efficiency? A3: You must alter the linkage chemistry. Switching from an ester linkage to a carbamate linkage is the most effective strategy. The o-NB carbamate bond provides superior resistance to hydrolysis while actually maintaining (and sometimes enhancing) light responsiveness within microenvironments[3].

Q4: Can other reagents in my assay mixture cause premature cleavage? A4: Yes, through radical sensitization. Certain fluorophores, photoacid generators, or radical initiators present in complex biological mixtures can act as sensitizers. These molecules absorb visible light ( λ>400 nm) and transfer energy or radicals to the o-NB linker, promoting the cleavage mechanism without direct UV excitation[4]. You must screen your assay components for photosensitizing properties.

Part 2: Quantitative Data & Linkage Selection

To optimize your conjugate, select the appropriate bond chemistry based on your required hydrolytic stability and photolytic efficiency.

Table 1: Quantitative Comparison of o-Nitrobenzyl Conjugate Stability

Linkage Type to 5-HM PositionHydrolytic Half-Life (pH 7.4, 37°C)Relative Photolytic Efficiency ( Φ )Ambient Light SensitivityRecommended Use Case
Ester ~Hours to DaysModerate (~0.01 - 0.05)HighShort-term assays; organic solvent environments.
Carbonate ~Days to WeeksModerate (~0.02 - 0.06)ModerateIntermediate stability requirements.
Carbamate > Weeks High (~0.03 - 0.08) Moderate In vivo assays; long-term aqueous storage.
Amide > MonthsLow (< 0.01)LowWhen extreme stability is required over rapid cleavage.

Note: Data synthesized from comparative studies on o-NB derivatives in aqueous and hydrogel environments[3].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your workflow, implement this self-validating protocol for the safe handling and conjugation of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol. This protocol includes internal controls to isolate photolytic vs. hydrolytic failures.

Protocol: Safe-Handling and Carbamate Conjugation

Step 1: Environmental Shielding (Critical)

  • Replace standard fluorescent bulbs in the synthesis area with amber LED lights (which block wavelengths < 500 nm), or apply UV-blocking amber films to sashes and windows.

  • Wrap all reaction flasks, addition funnels, and purification columns completely in aluminum foil.

Step 2: Conjugation via Carbamate Linkage

  • Dissolve 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add N,N′-Disuccinimidyl carbonate (DSC) (1.2 eq) and Triethylamine (TEA) (2.0 eq) to activate the hydroxyl group. Stir for 2 hours at room temperature in the dark.

  • Add your amine-bearing cargo (1.1 eq). Stir overnight.

  • Self-Validation Check: Withdraw a 10 μ L aliquot, dilute in buffer, and split into two vials: Vial A (Dark Control) wrapped in foil, and Vial B (Ambient Control) left on the bench under standard room light.

Step 3: Purification & Analytical Validation

  • Purify the conjugate using flash chromatography or HPLC.

  • Crucial: When monitoring the HPLC trace, do not use 365 nm or 350 nm detection, as the flow-cell laser will cleave the product during analysis. Set your UV detector to the isosbestic point or a blue-shifted aromatic peak (e.g., 254 nm or 280 nm).

  • Analyze Vial A and Vial B via LC-MS after 24 hours. If Vial A shows degradation, your solvent was wet (hydrolysis). If Vial B shows degradation but Vial A is intact, your environmental shielding in Step 1 was insufficient (photolysis).

Part 4: Mechanistic Visualization

The following diagram maps the logical flow of the Norrish Type II cleavage mechanism, specifically highlighting where premature triggers intercept the pathway.

Mechanism cluster_triggers Cleavage Triggers Intact Intact 5-HM-2-M-4-NP Linker AciNitro aci-Nitro Intermediate Intact->AciNitro Norrish Type II H-Abstraction UV Intended UV (365 nm) UV->Intact Optimal Ambient Ambient Light (<450 nm) Ambient->Intact Premature Sensitizers Radical Sensitizers Sensitizers->Intact Premature Cleaved Cleaved Cargo + Nitrosobenzaldehyde AciNitro->Cleaved Cyclization

Mechanistic pathway of o-nitrobenzyl photolysis and premature cleavage triggers.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Optimizing UV Cleavage of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Linkers

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with advanced ortho-nitrobenzyl (o-NB) photolabile linkers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with advanced ortho-nitrobenzyl (o-NB) photolabile linkers. Here, we bridge theoretical photochemistry with field-proven experimental logic to help you optimize your UV cleavage workflows.

Mechanistic Foundation: The Causality of Cleavage

To optimize cleavage time, one must first understand the underlying kinetics. The molecule 5-(hydroxymethyl)-2-methoxy-4-nitrophenol is a highly optimized o-NB derivative. The presence of electron-donating groups (the methoxy at position 2 and the phenolic hydroxyl at position 1) pushes electron density into the aromatic ring. This induces a critical bathochromic (red) shift, allowing the molecule's n-π* transition to be efficiently excited at 365 nm (UV-A)[1]. This wavelength is specifically chosen because it provides sufficient energy to break the linker while remaining benign enough to prevent structural damage to sensitive biological payloads (e.g., proteins, DNA, or complex ADCs)[2].

Upon irradiation, the excited nitro group abstracts a benzylic hydrogen (γ-H) from the hydroxymethyl group, forming a transient aci-nitro tautomer . This intermediate undergoes rearrangement and cleavage, releasing your payload and generating a nitrosobenzaldehyde byproduct.

UV_Cleavage A Photocaged Conjugate (5-HM-2-M-4-NP) B UV Irradiation (365 nm, 10-20 mW/cm²) A->B Photon Absorption C Excited Triplet State (n-π* transition) B->C Intersystem Crossing D Aci-Nitro Tautomer (Hydrogen Abstraction) C->D Intramolecular H-transfer E Payload Release (Target Molecule) D->E Cleavage (Optimal Time) F Nitrosobenzaldehyde Byproduct D->F Co-product Generation G Azobenzene Dimerization (Side Reaction) F->G Over-irradiation

Mechanism and kinetic pathways of 5-HM-2-M-4-NP photocleavage under 365 nm UV.

Experimental Workflow: Self-Validating Protocol

Optimization is not a guessing game; it requires a self-validating system. The following protocol ensures that any observed cleavage is strictly photo-dependent and mathematically accountable.

Protocol_Workflow S1 Step 1: Preparation Equilibrate in Protic Solvent S2 Step 2: Aliquot Distribution (0, 1, 3, 5, 10, 15 min) S1->S2 S3 Step 3: 365 nm UV Exposure (Controlled Intensity) S2->S3 S4 Step 4: Quenching & HPLC/MS Quantify Cleavage S3->S4 S5 Step 5: Data Modeling Plot Yield vs. Time S4->S5

Experimental workflow for optimizing UV irradiation time of photolabile linkers.

Step-by-Step Methodology

Phase 1: System Calibration & Preparation

  • Solvent Selection: Prepare a 1 mM stock of your caged conjugate in a protic solvent mixture (e.g., PBS/Methanol 80:20). Causality: Protic solvents stabilize the aci-nitro intermediate and significantly accelerate the β-elimination step[3].

  • Internal Standardization: Spike the solution with a UV-stable internal standard (e.g., naphthalene or a stable peptide) at 0.5 mM. This normalizes HPLC injection volumes and instrument drift.

Phase 2: Kinetic Sampling 3. Aliquot Distribution: Dispense 100 µL aliquots into six UV-transparent quartz vials. 4. Dark Control Validation: Wrap the "0 min" vial completely in aluminum foil. This serves as your negative control to prove the linker is chemically stable without photon excitation. 5. Irradiation: Place the remaining vials under a 365 nm LED array calibrated to 10 mW/cm². Remove one vial at each specific time point (1, 3, 5, 10, and 15 minutes).

Phase 3: Quenching & Mass Balance Analysis 6. Quenching: Immediately transfer the irradiated samples to amber LC-MS vials to halt any ambient background reactions. 7. Quantification: Inject into an LC-MS system. Calculate the Area Under the Curve (AUC) ratio of the Released Payload to the Internal Standard. 8. Mass Balance Check: Sum the molar concentrations of (Uncleaved Conjugate + Cleaved Payload). If this sum drops significantly over time, it indicates non-specific UV degradation of your payload.

Data Presentation: The Kinetic Trade-off

Optimizing irradiation time is a balancing act. Too short, and you suffer poor yields. Too long, and you risk payload degradation and the accumulation of reactive side products. The table below illustrates a typical kinetic profile for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol cleavage at 10 mW/cm².

Irradiation Time (min)Cleavage Yield (%)Payload Integrity (%)Nitroso Byproduct (%)Azobenzene Dimer (%)
1 32.5100.032.00.0
3 76.2100.074.8< 1.0
5 (Optimal) 96.4 99.5 88.1 8.3
10 > 99.092.075.424.6
15 > 99.081.555.244.8

Note: In this system, 5 minutes represents the optimal therapeutic window, maximizing yield while minimizing payload degradation and dimer formation.

Troubleshooting & FAQs

Q: My cleavage yield is plateauing at ~75% despite increasing the irradiation time to 20 minutes. What is causing this? A: You are likely experiencing the Inner Filter Effect caused by side-product dimerization. The primary cleavage byproduct is a highly reactive nitrosobenzaldehyde. Under prolonged UV exposure, these molecules dimerize into azobenzene derivatives[4]. Azobenzenes strongly absorb light at 365 nm. As they accumulate in your reaction vessel, they act as an internal "sunscreen," absorbing the photons before they can reach your uncleaved conjugate. Solution: Do not increase time. Instead, increase the surface-area-to-volume ratio of your vessel, switch to a continuous-flow photochemistry setup, or add an aldehyde scavenger (like semicarbazide) to trap the byproduct before it dimerizes.

Q: I am observing degradation of my biological payload (protein/oligonucleotide) after 10 minutes of UV exposure. How can I prevent this? A: While 365 nm UV-A is generally considered "safe" for biologicals, prolonged exposure in aqueous media can generate Reactive Oxygen Species (ROS) or cause localized heating. Solution: You must optimize the dose rate . Delivering the same total energy (Joules) over a shorter time is often preferable. Try increasing the intensity to 20 mW/cm² for 2.5 minutes instead of 10 mW/cm² for 5 minutes. Additionally, if your payload permits, supplement your buffer with an ROS scavenger like DTT (dithiothreitol) or ascorbic acid.

Q: Does the choice of solvent really matter that much for the cleavage rate? A: Absolutely. The cleavage mechanism of o-NB derivatives is highly solvent-dependent. The reaction proceeds via an aci-nitro intermediate. Protic solvents (like water, methanol, or ethanol) hydrogen-bond with this intermediate, stabilizing it and drastically lowering the activation energy required for the subsequent β-elimination and decarboxylation steps[3]. If you attempt this reaction in a strictly aprotic solvent (e.g., pure DCM or DMF), the cleavage rate will drop precipitously. Always ensure at least 10-20% protic co-solvent is present in your matrix.

References

  • Title: Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy Source: NIH PubMed Central URL: [Link]

  • Title: Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: NIH PubMed Central URL: [Link]

  • Title: o-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization Source: ACS Macro Letters URL: [Link]

  • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: ACS Chemical Reviews URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol

Welcome to the Technical Support and Formulation Portal. This guide is designed for researchers, assay developers, and drug formulation scientists working with 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Formulation Portal. This guide is designed for researchers, assay developers, and drug formulation scientists working with 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4).

Despite possessing several polar functional groups (hydroxyl, methoxy, hydroxymethyl, and nitro), this compound frequently exhibits poor aqueous solubility. The hydrophobic nature of the phenyl ring, combined with strong intermolecular hydrogen bonding within its crystal lattice, restricts its dissolution in standard aqueous buffers[1][2][3].

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers without compromising your downstream biological or analytical assays.

Diagnostic FAQs: Understanding the Solubilization Barrier

Q1: Why does my stock solution precipitate immediately when diluted into standard PBS (pH 7.4)? A1: The precipitation is driven by the ionization state of the molecule. The nitro (-NO2) group is highly electron-withdrawing. Because it is positioned para to the phenolic hydroxyl (-OH) group, it stabilizes the conjugate base (phenolate anion) through resonance delocalization[2]. This lowers the pKa of the phenol group to approximately 7.15—very similar to that of standard 4-nitrophenol[1][4]. At pH 7.4, the compound is dangerously close to its pKa. A significant fraction (~40-50%) remains in its protonated, unionized state, which has highly limited water solubility[1]. When the concentration of this unionized fraction exceeds its thermodynamic solubility limit, visible precipitation occurs.

Q2: Can I just heat the solution to force it into the aqueous phase? A2: While heating increases the kinetic energy and temporarily disrupts the crystal lattice (improving thermodynamic solubility)[1][3], this is a flawed strategy for assay preparation. Once the solution cools back to room temperature or 37°C for your assay, the compound will rapidly nucleate and crash out of solution, leading to highly variable, non-reproducible assay signals. You must alter the solvent environment chemically, not just thermally.

Solubilization Decision Matrix

To select the correct approach, you must evaluate the constraints of your specific assay.

TroubleshootingTree A Compound Precipitates in Assay Buffer B Is the assay pH strictly constrained? A->B C No: pH is flexible B->C D Yes: pH is fixed (e.g., pH < 7.0) B->D E Adjust buffer to pH > 8.0 (Deprotonate Phenol) C->E F Are cells/enzymes sensitive to solvents? D->F G Yes: High sensitivity F->G H No: Tolerates low DMSO F->H I Use Cyclodextrin Inclusion Complex G->I J Use Cosolvent/Surfactant (DMSO + Tween 80) H->J

Decision tree for selecting the optimal solubilization strategy for the nitrophenol compound.

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionTypical Max ConcentrationKey Limitations / Assay Interferences
pH Adjustment (pH > 8.0) Ionization (Phenolate formation)> 50 mMUnsuitable for pH-sensitive enzymes or live cell cultures.
Cosolvent (DMSO) Disrupts crystal lattice10-20 mM (in 1% DMSO)Cytotoxicity; enzyme denaturation at >1% v/v final concentration.
Surfactant (Tween 80) Micellar encapsulation5-10 mMMembrane disruption in cell-based assays; optical interference.
HP-β-Cyclodextrin Host-guest inclusion complex10-30 mMHigh formulation cost; potential competitive binding with targets.

Core Troubleshooting Workflows & Protocols

Strategy A: pH-Shift Dissolution (For Biochemical Assays)

The Causality: By increasing the pH of the buffer above 8.0, you force the equilibrium entirely toward the deprotonated phenolate anion. The negative charge allows for strong ion-dipole interactions with water, exponentially increasing solubility[1][2].

Step-by-Step Protocol:

  • Weighing: Weigh the desired mass of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

  • Alkaline Solubilization: Dissolve the powder in a minimal volume of 0.1 M NaOH to create a highly concentrated stock (e.g., 100 mM). Vortex until completely clear.

  • Buffering: Dilute this stock into a high-capacity assay buffer (e.g., 100 mM Tris-HCl) pre-adjusted to pH 8.0–8.5.

  • Self-Validation Step: The deprotonated 4-nitrophenolate moiety is chromophoric and appears bright yellow, absorbing strongly at 405 nm (ε ≈ 18.3 mM⁻¹·cm⁻¹)[4]. Measure the absorbance of your final solution at 405 nm. If the solution is colorless or pale, the pH has dropped below the pKa, and the compound is protonated and at risk of precipitating[4]. To quantify the total compound regardless of pH, measure at the isosbestic point of 348 nm[4].

Strategy B: Cosolvent & Surfactant System (For pH-Restricted Assays)

The Causality: If your enzyme requires a strict pH of 6.5, the compound will remain unionized. To keep the hydrophobic phenyl ring in solution, we must lower the dielectric constant of the solvent using a cosolvent (DMSO) and shield the molecule using an amphiphilic surfactant (Polysorbate/Tween 80) that forms hydrophobic micelles[5][6].

Step-by-Step Protocol:

  • Primary Stock: Dissolve the compound in 100% DMSO to create a 1000x stock solution.

  • Surfactant Coating: In a separate tube, prepare a 10% (v/v) Tween 80 solution in your aqueous assay buffer.

  • Micellar Dispersion: While vigorously vortexing the Tween 80 buffer, add the DMSO stock dropwise. The slow addition prevents local supersaturation, allowing the Tween 80 micelles to encapsulate the compound before it can nucleate[5].

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution. A monodisperse peak between 10–50 nm confirms successful micelle formation. Any peaks >1000 nm indicate micro-precipitation. Crucial: Always run a vehicle control (DMSO + Tween 80 without the compound) in your assay to validate that any observed biological inhibition is not an artifact of surfactant toxicity[1].

Strategy C: Cyclodextrin Inclusion (For Live-Cell / In Vivo Assays)

The Causality: Surfactants and DMSO can lyse cell membranes or cause off-target toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular "hydrotrope"[5]. It possesses a hydrophilic exterior and a hydrophobic cavity. The hydrophobic nitrophenol ring slips into this cavity, forming a soluble non-covalent inclusion complex that is highly biocompatible[5][7].

Step-by-Step Protocol:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard physiological saline or cell culture media.

  • Guest Addition: Add the solid 5-(hydroxymethyl)-2-methoxy-4-nitrophenol directly to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The thermal energy aids the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the drug to enter.

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 10 minutes. If the inclusion capacity is exceeded, uncomplexed compound will form a pellet. Carefully decant the supernatant and measure its concentration via UV-Vis spectrophotometry (at 348 nm) to validate the exact delivered dose[4].

Mechanistic Summary

SolubilizationMechanisms Solid 5-(hydroxymethyl)-2-methoxy- 4-nitrophenol (Solid) Alkali Alkaline Media (pH > 8.0) Solid->Alkali Surfactant Amphiphilic Surfactants (e.g., Polysorbates) Solid->Surfactant CD Cyclodextrins (e.g., HP-β-CD) Solid->CD Phenolate Phenolate Anion (Ion-Dipole Solvation) Alkali->Phenolate Micelle Micellar Encapsulation (Hydrophobic Core) Surfactant->Micelle Complex Inclusion Complex (Host-Guest Shielding) CD->Complex

Mechanistic pathways for overcoming the high lattice energy and hydrophobicity of nitrophenols.

References

  • Benchchem. "Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • Wikipedia. "4-Nitrophenol.
  • Chemistry Stack Exchange. "Solubility of p-nitrophenol in various substances?
  • Journal of Chemical & Engineering Data - ACS Publications. "Aqueous Solubilities of Phenol Derivatives by Conductivity Measurements.
  • PMC - NIH. "Solubilization techniques used for poorly water-soluble drugs.
  • Google Patents (US20110311592A1). "Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(hydroxymethyl)-2-methoxy-4-nitrophenol Etherification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic bottlenecks encountered when functionalizing 5-(hydroxymethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic bottlenecks encountered when functionalizing 5-(hydroxymethyl)-2-methoxy-4-nitrophenol .

This molecule is a critical building block for photolabile linkers (e.g., ortho-nitrobenzyl derivatives) used in solid-phase peptide synthesis and spatial light-directed combinatorial chemistry. However, it presents a unique dual-challenge: a highly acidic but sterically hindered phenolic hydroxyl group (C1), and a benzylic hydroxyl group (C5) that is severely congested by an ortho-nitro group.

Part 1: Quantitative Data & Physicochemical Parameters

Understanding the intrinsic properties of the molecule is the first step in troubleshooting. The table below summarizes the kinetic and steric parameters that dictate the failure or success of your etherification attempts.

ParameterEstimated ValueImpact on EtherificationOvercoming Strategy
Phenolic pKa (C1) ~7.0 - 7.2Strong electron withdrawal from the C4-nitro group makes the phenoxide a poor nucleophile.Use highly dissociative bases (e.g., Cs₂CO₃) in polar aprotic solvents.
Benzylic pKa (C5) ~15.0 - 15.5Requires strong bases for deprotonation, risking side reactions.Bypass deprotonation; use acid-catalyzed SN1-like methods.
C2-Methoxy Steric Bulk Moderate (A-value ~0.6)Hinders the trajectory of incoming electrophiles to the C1 phenoxide.Utilize Finkelstein catalysis (KI) or modified Mitsunobu conditions.
C4-Nitro Steric Bulk High (Sterimol B5 ~2.4)Severely blocks standard SN2 alkylation at the adjacent C5 benzylic position.Employ highly reactive donors (Trichloroacetimidates / TMSOTf).
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does standard Williamson etherification fail or give abysmal yields for the phenolic hydroxyl group? A: The failure is a combination of electronic deactivation and steric shielding. The C4-nitro group sits para to the phenolic OH, heavily delocalizing the negative charge of the intermediate phenoxide. This drastically reduces its nucleophilicity. Simultaneously, the ortho-methoxy group (C2) physically blocks the approach of the electrophile. Solution: You must force the generation of a "naked" phenoxide. Switch your base from K₂CO₃ or NaH to Cesium Carbonate (Cs₂CO₃) in DMF. The large ionic radius of the cesium cation prevents tight ion-pairing, maximizing the reactivity of the phenoxide [2].

Q2: How can I selectively etherify the benzylic alcohol (C5) without cross-reacting with the phenolic OH (C1)? A: You must exploit the massive pKa differential between the two groups (ΔpKa ≈ 8). Because the phenolic OH is highly acidic, any basic condition will preferentially deprotonate it, leading to C1-alkylation. To target the benzylic OH, you must first protect the phenolic OH (e.g., as a TIPS ether). Once protected, you cannot use standard basic SN2 conditions due to the massive steric bulk of the ortho-nitro group. Instead, shift to an acid-catalyzed SN1-like pathway using a trichloroacetimidate donor.

Q3: Can I use the Mitsunobu reaction to couple a complex secondary alcohol to the phenolic OH? A: Yes, but standard DEAD/PPh₃ conditions will likely stall. The combined steric hindrance of a secondary alcohol and the ortho-methoxy group on the phenol traps the reaction at the alkoxyphosphonium intermediate stage. Solution: Utilize a modified Mitsunobu protocol employing Tributylphosphine (PBu₃) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP). PBu₃ is smaller and more electron-rich than PPh₃, accelerating the formation of the betaine intermediate, while ADDP provides a more stable driving force for sterically demanding substrates.

Part 3: Logical Workflows & Mechanistic Pathways

Workflow Start 5-(hydroxymethyl)-2-methoxy-4-nitrophenol Goal Target Hydroxyl Group? Start->Goal Phenolic Phenolic OH (C1) Sterically hindered by C2-OMe Deactivated by C4-NO2 Goal->Phenolic pKa ~7.0 Benzylic Benzylic OH (C5) Sterically hindered by C4-NO2 Goal->Benzylic pKa ~15.0 Mitsunobu Mitsunobu Reaction (PBu3 / ADDP) Phenolic->Mitsunobu Complex Alcohols Williamson Williamson Etherification (Cs2CO3 / DMF / KI) Phenolic->Williamson Primary/Secondary Alkyl Halides Protect Protect Phenolic OH (e.g., TIPS-Cl) Benzylic->Protect Prevent Phenoxide Formation AcidCat Acid-Catalyzed Etherification (Trichloroacetimidate / TMSOTf) Protect->AcidCat SN1-like Pathway

Caption: Workflow for regioselective etherification of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

Mitsunobu Reagents PBu3 + ADDP Betaine Betaine Intermediate (Highly Reactive) Reagents->Betaine Fast Formation Alkoxy Alkoxyphosphonium Ion (Activated Alcohol) Betaine->Alkoxy Addition of R-OH Product Hindered Aryl Ether (Target Molecule) Alkoxy->Product Phenoxide Attack (Rate-Limiting Step)

Caption: Mechanistic pathway of the modified Mitsunobu reaction overcoming steric hindrance.

Part 4: Self-Validating Experimental Protocols
Protocol A: Selective Phenolic O-Alkylation via the Cesium Effect

Objective: Etherify the C1 phenolic OH while leaving the C5 benzylic OH intact (commonly used for attaching the linker to a solid support resin).

  • Preparation: Dissolve 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the cesium cation, leaving the phenoxide anion "naked" and maximizing its nucleophilicity against the steric bulk of the C2-methoxy group.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) to the stirring solution.

    • Validation Check: The solution will immediately transition from pale yellow to a deep, vibrant orange/red. This color change is a self-validating indicator that the highly conjugated nitrophenolate anion has formed successfully.

  • Alkylation: Add the alkyl halide (1.2 eq) and a catalytic amount of KI (0.1 eq). Heat the mixture to 60°C.

    • Causality: KI facilitates an in situ Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides. This transient highly-reactive species is crucial for overcoming the steric activation barrier [3].

  • Monitoring: Stir for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the deep red color of the reaction mixture fades to a lighter yellow, corresponding to the consumption of the nitrophenolate anion.

Protocol B: SN1-Like Benzylic Etherification via Trichloroacetimidate

Objective: Etherify the C5 benzylic OH. (Note: Requires prior protection of the C1 phenolic OH, e.g., as a TIPS ether, to prevent polymerization or side reactions).

  • Preparation: Dissolve the C1-protected 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.1 M). Add the trichloroacetimidate donor (1.5 eq).

    • Causality: DCM is chosen as it stabilizes the transition state of the carbocation/oxocarbenium intermediate without coordinating to (and thereby deactivating) the Lewis acid catalyst.

  • Activation: Cool the reaction mixture to -78°C under argon. Dropwise add TMSOTf (0.1 eq).

    • Causality: The ortho-nitro group at C4 severely blocks standard SN2 trajectories [1]. TMSOTf acts as a powerful Lewis acid to activate the trichloroacetimidate, shifting the mechanism to an SN1-like pathway. The low temperature prevents unwanted elimination side-reactions.

  • Monitoring & Quenching: Stir at -78°C for 1 hour, allowing it to slowly warm to -20°C.

    • Validation Check: Monitor by TLC. Upon consumption of the starting material, immediately quench the reaction by adding Triethylamine (Et₃N) (0.5 eq) before exposing the mixture to air or water.

    • Causality: Et₃N neutralizes the TMSOTf. Failing to quench the Lewis acid before aqueous workup will result in the rapid hydrolysis of the newly formed, sterically strained ether.

References
  • Blanc, A., et al. "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega, 2025. URL:[Link]

  • Maiti, D., and Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry, 2010, 75(5), 1791–1794. URL: [Link]

  • Sun, L., et al. "Ether synthesis by etherification (alkylation)." Organic Chemistry Portal / Synthesis, 2008, 3487-3488. URL:[Link]

Optimization

minimizing thermal degradation of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol during storage

Welcome to the Technical Support Center for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4). As a specialized o-nitrobenzyl alcohol derivative, this compound is highly valued in drug development and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4). As a specialized o-nitrobenzyl alcohol derivative, this compound is highly valued in drug development and synthetic biology as a photocleavable linker and synthetic intermediate. However, its unique structural motifs—a photolabile nitrobenzyl core coupled with an oxidation-prone phenolic hydroxyl group—make it highly susceptible to thermal and photothermal degradation during storage.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting frameworks, and self-validating protocols to ensure the structural integrity of this compound from receipt to reaction.

Mechanistic Overview of Thermal Degradation

To effectively store 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, one must understand the causality behind its instability. The degradation is not a single pathway, but a synergistic collapse driven by three mechanisms:

  • Autocatalytic Nitrophenol Decomposition: Nitrophenols are inherently thermally unstable. Recent kinetic studies demonstrate that the phenolic hydroxyl group significantly lowers the decomposition onset temperature of the nitro group. If the environment becomes slightly alkaline, the resulting phenolate ion acts as a strong intermolecular catalyst, driving violent, exothermic decomposition into aniline derivatives and oligomers [1].

  • Thermal Norrish Type II Rearrangement: While o-nitrobenzyl alcohols are designed to cleave under UV irradiation (via a Norrish Type II hydrogen abstraction forming an aci-nitro intermediate), this pathway can also be activated thermally over extended periods. The compound degrades into o-nitrosobenzaldehyde derivatives, which rapidly oligomerize via hetero Diels-Alder reactions [2].

  • Benzylic/Phenolic Oxidation: Ambient oxygen readily oxidizes the hydroxymethyl group to an aldehyde or carboxylic acid, a process accelerated by ambient heat.

G A 5-(hydroxymethyl)-2-methoxy- 4-nitrophenol B Thermal Stress (>25°C) A->B Improper Storage C Alkaline/Moisture Exposure A->C Buffer/Solvent D Norrish Type II Intramolecular Redox B->D Ambient Heat E Autocatalytic Phenolate Decomposition C->E Deprotonation F Nitroso Intermediates & Oligomers D->F Rearrangement G Aniline Derivatives & Degradants E->G Exothermic Breakdown

Fig 1. Mechanistic pathways of thermal and alkaline degradation.

Frequently Asked Questions (FAQs)

Q: Why did my compound change from a pale yellow powder to a dark orange/brown paste during storage? A: This is the hallmark visual symptom of thermal oxidation and oligomerization. The o-nitrosobenzaldehyde intermediates (formed via thermal degradation) are highly reactive and form dark-colored azo and amide-linked oligomers[2]. Once the compound darkens significantly, it is generally unrecoverable and should be discarded.

Q: Can I store 5-(hydroxymethyl)-2-methoxy-4-nitrophenol in solution to save time? A: It is highly discouraged for long-term storage. Solvents like DMSO or Methanol can absorb atmospheric moisture, leading to hydrolysis or acting as nucleophiles. Furthermore, if the solvent is slightly basic, it will deprotonate the phenol, triggering the autocatalytic decomposition pathway [1]. If you must store it in solution, use anhydrous, acid-washed solvents, purge with Argon, and use within 48 hours.

Q: My HPLC shows peak splitting and a leading shoulder at 254 nm. Is this thermal degradation? A: Yes. The leading shoulder is typically the oxidized aldehyde derivative (5-formyl-2-methoxy-4-nitrophenol), while secondary peaks at longer retention times often correspond to the oligomerized nitroso-dimers.

Quantitative Degradation Risk Matrix

To assist in risk assessment, the following table summarizes the expected stability of the compound under various storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifePrimary Degradation PathwayRisk Level
Room Temp (25°C) Ambient AirAmbient Lab Light< 3-5 DaysPhotothermal Norrish Type II & OxidationCritical
Room Temp (25°C) Ambient AirDark (Amber Vial)2-4 WeeksThermal OxidationHigh
4°C (Fridge) Argon PurgedDark (Amber Vial)3-6 MonthsSlow Thermal DecompositionModerate
-20°C (Freezer) Argon PurgedDark (Amber Vial)1-2 YearsNegligibleLow
-80°C (Freezer) Argon PurgedDark (Amber Vial)> 3 YearsNone detectableMinimal

Standard Operating Procedure: Optimal Storage Workflow

To establish a self-validating system, every handling step must eliminate a specific degradation variable (Heat, Light, Oxygen, or Moisture). Follow this step-by-step methodology upon receiving the compound.

Phase 1: Receipt and Validation
  • Visual Inspection: Ensure the powder is pale yellow. Any dark brown or red discoloration indicates compromise during transit.

  • Baseline Purity Check (Self-Validation): Dissolve a 1 mg sample in anhydrous Acetonitrile. Run an HPLC-UV (254 nm) or LC-MS to establish a baseline chromatogram. A single sharp peak should be observed.

Phase 2: Aliquotting and Environmental Control
  • Prepare the Environment: Work under a fume hood with subdued lighting (or yellow safe-lights) to prevent photochemical excitation of the nitrobenzyl group.

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 10 mg or 50 mg) using amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture, which catalyzes phenol degradation.

  • Lyophilization (Optional but Recommended): If the compound was exposed to humidity, place the open vials in a lyophilizer or vacuum desiccator for 2 hours to strip residual moisture.

Phase 3: Sealing and Freezing
  • Argon Purging: Gently blow a stream of high-purity Argon gas into each vial for 10–15 seconds. Causality: Argon is heavier than air and displaces oxygen, completely halting the oxidative degradation of the hydroxymethyl group.

  • Sealing: Cap immediately with PTFE-lined screw caps. Avoid rubber septa, which can degrade and leach plasticizers into the compound over time.

  • Temperature Control: Transfer the sealed vials to a secondary desiccator box containing indicating silica gel, and store at -20°C or -80°C .

Workflow S1 1. Receive Compound (Verify via HPLC) S2 2. Aliquot into Amber Glass Vials S1->S2 S3 3. Desiccate to Remove Moisture S2->S3 W1 Warning: Avoid Alkaline Glass or Basic Solvents S2->W1 S4 4. Purge with Argon (Inert Atmosphere) S3->S4 S5 5. Seal with PTFE-Lined Caps S4->S5 S6 6. Store at -20°C to -80°C (Desiccated) S5->S6

Fig 2. Optimal handling and storage workflow to prevent degradation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action / Prevention
Incomplete photocleavage in downstream assays Pre-degradation of the nitrobenzyl core. Thermal stress has already converted the active compound into unreactive oligomers.Validate purity via LC-MS. Ensure storage at -20°C. Do not use heat to dissolve the compound during assay prep.
Compound fails to dissolve in standard organic solvents Polymerization. The hydroxymethyl and phenol groups have undergone acid/base-catalyzed condensation.Discard the batch. For future batches, ensure vials are strictly moisture-free and purged with Argon.
Exothermic reaction observed upon dissolving in buffer Alkaline catalysis. The buffer pH is too high, deprotonating the phenol and triggering autocatalytic nitro-reduction.Always dissolve the compound in a neutral or slightly acidic organic solvent (e.g., anhydrous DMSO) before diluting into aqueous buffers.
References
  • Weng, S., Feng, W., Wu, W., Guo, Z., Chen, L., & Chen, W. (2023). "Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates." Organic Process Research & Development, 27(6), 1027-1035. American Chemical Society. Available at:[Link]

  • O'Hagan, M. P., & Willner, I. (2019). "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Han, D., et al. (2023). "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde." ChemRxiv. Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Method Refinement for 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Reaction Monitoring

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges encountered when monitoring the reactions (such as catalytic reduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges encountered when monitoring the reactions (such as catalytic reduction, photocleavage, or esterification) of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol . This highly polar, multi-functional aromatic compound requires precise control over mobile phase pH, stationary phase chemistry, and detection parameters to ensure a self-validating and reproducible analytical workflow.

Section 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does 5-(hydroxymethyl)-2-methoxy-4-nitrophenol elute in the void volume or exhibit severe peak fronting on my standard C18 column? The Causality: This molecule is exceptionally polar due to the combined presence of a phenol (-OH), a hydroxymethyl (-CH2OH), a methoxy (-OCH3), and a nitro (-NO2) group. On a standard, densely bonded C18 column, highly aqueous mobile phases (required to retain polar analytes) cause the hydrophobic alkyl chains to collapse or "dewet," leaving the analyte with no stationary phase to partition into. Furthermore, at a neutral pH, the phenolic hydroxyl group partially ionizes, drastically reducing its hydrophobicity. The Solution: Transition to an aqueous-compatible, polar-embedded, or low-ligand-density C18 column (e.g., Waters Atlantis T3). These columns resist phase collapse in 100% aqueous conditions. Additionally, you must acidify the mobile phase (e.g., pH 3 with formic acid or ammonium formate) to fully protonate the phenol, forcing it into its more hydrophobic, neutral state[1].

Q2: I am monitoring the catalytic reduction of this nitrophenol to an aminophenol using NaBH₄. Why do my chromatograms show baseline drift and shifting retention times as the reaction progresses? The Causality: The reduction matrix is the culprit. NaBH₄ decomposition generates borate salts and hydrogen gas, while simultaneously driving the sample pH to highly alkaline levels. Injecting this unquenched, alkaline matrix directly onto the HPLC creates a localized pH mismatch in the column, causing the analyte to transiently ionize during elution (leading to shifting retention times). Dissolved H₂ gas also outgasses in the UV flow cell, causing baseline drift. The Solution: Implement a strict, self-validating quenching protocol. Aliquots must be immediately neutralized with an acidic buffer to halt the reduction, precipitate borate salts, and match the sample solvent pH to the mobile phase[2].

Q3: How can I accurately quantify both the nitrophenol reactant and the aminophenol product when their UV absorbance profiles are drastically different? The Causality: The nitro group in 5-(hydroxymethyl)-2-methoxy-4-nitrophenol acts as a strong electron-withdrawing group, extending the conjugated π-system of the aromatic ring and shifting its UV absorbance maximum (λmax) to approximately 345–350 nm. Upon reduction to the amine, this extended conjugation is broken, and the resulting aminophenol absorbs primarily in the 254–280 nm range. Monitoring at a single wavelength will inevitably compromise the sensitivity of one of the compounds. The Solution: Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) to monitor multiple wavelengths simultaneously[3]. Extract the 347 nm channel for the nitrophenol and the 254 nm channel for the aminophenol. This dual-wavelength tracking ensures self-validation of the mass balance[4].

Section 2: Method Logic & Troubleshooting Visualization

Workflow Nitro 5-HM-2-M-4-NP (Reactant) Catalyst Catalytic Reduction (Alkaline Matrix) Nitro->Catalyst Reaction DetectNitro DAD: 347 nm (Conjugated NO2) Nitro->DetectNitro HPLC Tracking Amino 5-HM-2-M-4-AP (Product) Catalyst->Amino Conversion DetectAmino DAD: 254 nm (Aromatic Core) Amino->DetectAmino HPLC Tracking

Logical workflow for monitoring the catalytic reduction of the nitrophenol derivative via DAD.

Troubleshooting Symptom Symptom: Poor Retention or Peak Tailing CheckpH Is sample pH matched to mobile phase? Symptom->CheckpH FixpH Quench & acidify sample aliquot CheckpH->FixpH No CheckCol Is standard C18 phase collapsing? CheckpH->CheckCol Yes Valid Self-Validating Chromatogram FixpH->Valid FixCol Switch to AQ-C18 (e.g., Atlantis T3) CheckCol->FixCol Yes FixCol->Valid

Troubleshooting decision tree for resolving poor retention and tailing of polar nitrophenols.

Section 3: Quantitative Data & Parameters

Table 1: Physicochemical Properties & Detection Parameters

CompoundFunctional GroupsExpected λmax (nm)Relative PolarityHPLC Elution Order
5-(Hydroxymethyl)-2-methoxy-4-nitrophenol -OH, -OCH₃, -NO₂, -CH₂OH~347 nmHighLate (Retained by AQ-C18)
5-(Hydroxymethyl)-2-methoxy-4-aminophenol -OH, -OCH₃, -NH₂, -CH₂OH~254 nm, ~280 nmVery HighEarly (Elutes before nitro)
Matrix Byproducts (e.g., Borates) Inorganic salts< 210 nmExtremeVoid Volume (t₀)

Table 2: Optimized Gradient Elution Profile Column: Waters Atlantis T3 (3.0 × 150 mm, 3 µm) or equivalent AQ-C18. Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8) Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% A (Aqueous)% B (Organic)Elution Phase Objective
0.00.5955Initial injection conditions
2.00.5955Isocratic hold (Retains highly polar amine)
8.00.54060Linear gradient (Elutes nitrophenol)
10.00.5595Column wash (Removes hydrophobic impurities)
10.10.5955Re-equilibration
15.00.5955End of run

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Sample Quenching & Preparation

Purpose: To instantly halt the reaction, neutralize alkaline reducing agents, and prevent matrix interference during HPLC injection.

  • Aliquot Extraction: Accurately withdraw 50 µL of the active reaction mixture using a positive displacement pipette (necessary to account for gas evolution and viscosity changes).

  • Immediate Quenching: Dispense the aliquot directly into a pre-chilled HPLC vial containing 450 µL of Quench Solution (Methanol containing 1% Acetic Acid).

    • Causality: The acid neutralizes the NaBH₄, stopping the reduction instantly and preventing on-column degradation, while the methanol precipitates inorganic borate salts.

  • Agitation & Degassing: Vortex the vial for 10 seconds. Briefly uncap the vial to allow any evolved H₂ gas to escape, preventing pressure buildup.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

    • Self-Validation: Inspect the filter; a clear filtrate confirms the successful removal of insoluble salts and heterogeneous catalysts (e.g., Pd/C or AuNPs)[2].

Protocol 2: Multi-Wavelength HPLC Method Execution

Purpose: To separate and quantify the highly polar reactant and product without phase collapse.

  • System Preparation: Purge the HPLC pumps with Mobile Phase A and Mobile Phase B. Ensure the DAD lamp has been warmed up for at least 30 minutes to guarantee baseline stability.

  • Column Equilibration: Install an aqueous-compatible C18 column. Equilibrate at 95% A / 5% B for at least 20 column volumes.

    • Causality: The specialized bonding of the AQ-C18 column prevents the alkyl chains from folding flat against the silica in high-aqueous conditions, ensuring consistent retention times[1].

  • Detector Configuration: Set the DAD to acquire data continuously from 200 nm to 400 nm. Set discrete extraction channels at 254 nm (Bandwidth 4 nm) for the aminophenol and 347 nm (Bandwidth 4 nm) for the nitrophenol[3]. Set a reference wavelength at 500 nm (Bandwidth 50 nm) to correct for baseline drift caused by refractive index changes during the gradient.

  • Injection & Run: Inject 5 µL of the filtered, quenched sample. Monitor the pressure trace; a stable pressure confirms that no residual salts are precipitating on the column frit.

  • Data Integration: Integrate the 254 nm channel for the early-eluting aminophenol peak and the 347 nm channel for the late-eluting nitrophenol peak. Calculate conversion kinetics based on the calibrated response factors of each compound[4].

References

  • [1] Copernicus Publications. "Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol - AMT."1

  • [2] CORE. "Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid."2

  • [4] ResearchGate. "HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile."4

  • [3] OSTI.GOV. "Experimental and Computational Study of Pyrogenic Carbonaceous Matter Facilitated Hydrolysis of 2,4-Dinitroanisole (DNAN)."3

Sources

Reference Data & Comparative Studies

Validation

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol vs. Standard o-Nitrobenzyl Photocleavable Linkers: A Comprehensive Comparison Guide

Executive Summary In the fields of targeted drug delivery, solid-phase peptide synthesis (SPPS), and photo-responsive materials, photocleavable (PC) linkers provide unparalleled spatiotemporal control over molecular rele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of targeted drug delivery, solid-phase peptide synthesis (SPPS), and photo-responsive materials, photocleavable (PC) linkers provide unparalleled spatiotemporal control over molecular release. While the standard o-nitrobenzyl (ONB) linker has served as the historical workhorse for these applications, it suffers from critical limitations, including slow cleavage kinetics, the requirement for cytotoxic UV-B/C irradiation, and a lack of orthogonal attachment points.

This guide provides an objective, data-driven comparison between standard ONB linkers and the advanced derivative 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (HMMNP) . By analyzing their photophysical properties and structural causality, we demonstrate why HMMNP is increasingly preferred for high-efficiency, biologically compatible uncaging applications [1].

Structural and Mechanistic Divergence

To understand the performance gap between these two linkers, we must examine the causality driven by their molecular structures.

Standard o-Nitrobenzyl (ONB): The standard ONB linker (typically based on 2-nitrobenzyl alcohol) lacks electron-donating substituents on its aromatic ring. Consequently, its primary absorption maximum ( λmax​ ) resides in the deep UV range (260–280 nm). Excitation requires high-energy UV-B or UV-C light, which is highly damaging to nucleic acids and aromatic amino acids, making it suboptimal for live-cell or in vivo applications [2]. Furthermore, it possesses only a single hydroxyl group, requiring multi-step synthetic modifications (e.g., coupling to glutaric acid) to attach it to a solid support.

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (HMMNP): HMMNP introduces two critical structural upgrades: an electron-donating methoxy group and a phenol group .

  • Bathochromic Shift & Kinetic Acceleration: The electron-donating methoxy and phenol (or resin-bound alkoxy) groups lower the energy of the π→π∗ transition. This red-shifts the absorption maximum to the UV-A range (340–365 nm). Furthermore, these groups stabilize the transient aci-nitro intermediate formed during photolysis, accelerating the overall cleavage rate by up to 5-fold compared to standard ONB [3].

  • Bifunctional Orthogonality: The molecule features two distinct hydroxyls with different pKa values: a phenol -OH (pKa ~9) and a benzylic -OH (pKa ~15). This allows the linker to be directly and selectively tethered to a solid support via the phenol group, leaving the benzylic alcohol completely free for cargo conjugation.

Photochemical Cleavage Pathway

Both linkers operate via a Norrish Type II-like intramolecular hydrogen abstraction. Upon UV excitation, the nitro group abstracts a proton from the benzylic position, forming an aci-nitro intermediate. This intermediate undergoes cyclization into a hemiacetal, which subsequently collapses to release the free cargo and a nitrosobenzaldehyde byproduct[4].

Photolysis A Linker-Cargo Conjugate B UV-A (365 nm) Excitation A->B C Aci-Nitro Intermediate B->C H-abstraction D Cyclic Hemiacetal C->D Rearrangement E Released Cargo (Free Drug) D->E Cleavage F Nitroso Byproduct D->F

Photochemical cleavage pathway of o-nitrobenzyl derivatives via an aci-nitro intermediate.

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative differences between the two linkers, directly linking their physical properties to experimental outcomes.

ParameterStandard o-Nitrobenzyl (ONB)5-(hydroxymethyl)-2-methoxy-4-nitrophenolCausality / Experimental Impact
Primary Absorption ( λmax​ ) 260 – 280 nm340 – 365 nmMethoxy/alkoxy groups donate electrons, lowering the transition energy required for excitation.
Optimal Cleavage Light UV-B / UV-C (<320 nm)UV-A (365 nm)UV-A prevents phototoxicity, crosslinking, and DNA damage in biological environments.
Cleavage Kinetics Baseline (Slow)Accelerated (3x – 5x faster)Electron-donating groups stabilize the aci-nitro intermediate, lowering the activation barrier.
Functional Handles Single (-OH)Dual (Phenol -OH, Benzyl -OH)Phenol allows direct resin attachment; Benzyl -OH loads the cargo.
Synthetic Efficiency Multi-step (requires spacers)Single-step immobilizationEliminates the need for spacer synthesis, improving overall conjugate yield and purity.

Field-Proven Experimental Protocol: Solid-Phase Synthesis & Cleavage

To ensure scientific integrity and reproducibility, the following protocol details the use of HMMNP for solid-phase drug conjugation and subsequent photolytic release. This methodology is designed as a self-validating system , incorporating specific checkpoints to rule out false positives (e.g., non-specific drug leaching).

Phase 1: Linker Immobilization and Cargo Loading
  • Step 1: Selective Etherification (Resin Attachment)

    • Procedure: Suspend Merrifield resin (chloromethyl polystyrene, 1.0 eq) in anhydrous DMF. Add HMMNP (3.0 eq) and anhydrous K2​CO3​ (3.0 eq). Heat to 60°C for 12 hours.

    • Causality: The K2​CO3​ selectively deprotonates the more acidic phenol -OH of HMMNP (pKa ~9) over the benzylic -OH (pKa ~15). This ensures orthogonal, single-point attachment to the resin via an ether linkage without requiring protecting groups.

  • Step 2: Cargo Conjugation

    • Procedure: To the HMMNP-functionalized resin, add the target carboxylic acid-containing drug (3.0 eq), Diisopropylcarbodiimide (DIC, 3.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in DCM/DMF. Agitate for 4 hours.

    • Causality: DIC activates the drug's carboxylic acid, while DMAP acts as a nucleophilic catalyst to drive the esterification of the sterically hindered benzylic alcohol of the linker.

Phase 2: Self-Validating Cleavage Assay
  • Step 3: Stringent Washing & Baseline Validation

    • Procedure: Wash the resin sequentially with DMF, DCM, and Methanol (3x each). Suspend a small aliquot of the resin in PBS buffer (pH 7.4) in the dark for 1 hour. Analyze the supernatant via HPLC.

    • Validation Checkpoint: The dark-control supernatant must show zero drug presence. This validates that any drug detected later is strictly due to photolysis, not non-covalent trapping or hydrolytic leaching.

  • Step 4: UV-A Photolytic Cleavage

    • Procedure: Suspend the resin in PBS buffer (pH 7.4). Irradiate using a 365 nm LED array (10–20 mW/cm²) for 15–30 minutes under gentle agitation.

    • Causality: The 365 nm wavelength perfectly overlaps with the red-shifted absorption spectrum of the HMMNP linker. The aqueous buffer mimics physiological conditions and facilitates the collapse of the hemiacetal intermediate [5].

  • Step 5: Quantification

    • Procedure: Filter the resin and analyze the supernatant via HPLC-UV/MS to quantify the released drug.

Workflow S1 1. Resin Immobilization (Phenol Etherification) S2 2. Cargo Conjugation (Esterification of -CH2OH) S1->S2 S3 3. Washing & Dark Control (Self-Validation Checkpoint) S2->S3 S4 4. UV-A Irradiation (365 nm, 15-30 min) S3->S4 S5 5. HPLC/MS Analysis (Quantify Release) S4->S5

Step-by-step experimental workflow for solid-phase synthesis and photocleavage assay.

Conclusion

For modern applications requiring precise molecular release, standard o-nitrobenzyl linkers are often rendered obsolete by their slow kinetics and requirement for harsh UV irradiation. 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (HMMNP) solves these issues through rational structural design. By integrating electron-donating groups, HMMNP achieves a critical bathochromic shift to the biologically safe UV-A range, accelerates cleavage kinetics, and provides an elegant, orthogonal handle for solid-phase immobilization.

References
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage | Journal of Organic Chemistry |[Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications | Biomaterials (Penn Engineering Repository) |[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks | Polymers (MDPI) |[Link]

  • A photochemical approach for controlled drug release in targeted drug delivery | Bioorganic & Medicinal Chemistry (NIH PMC) |[Link]

  • Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release | Journal of the American Chemical Society |[Link]

Comparative

comparing photolysis rates: 5-(hydroxymethyl)-2-methoxy-4-nitrophenol vs DMNB protecting groups

Comparative Guide: Photolysis Rates and Efficacy of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol vs. DMNB Protecting Groups Introduction & Strategic Context In the realm of chemical biology and drug development, photolabile...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Photolysis Rates and Efficacy of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol vs. DMNB Protecting Groups

Introduction & Strategic Context

In the realm of chemical biology and drug development, photolabile protecting groups (PPGs) are indispensable tools for the spatiotemporal control of bioactive molecules. For decades, the ortho-nitrobenzyl scaffold has been the foundation of this technology. Within this class, DMNB (4,5-dimethoxy-2-nitrobenzyl) has served as the traditional workhorse[1]. However, as researchers demand faster uncaging kinetics and better deep-tissue penetration (via two-photon excitation), structural limitations in DMNB have become apparent[2].

Enter 5-(hydroxymethyl)-2-methoxy-4-nitrophenol —a structurally evolved derivative that replaces one of DMNB's methoxy groups with a hydroxyl group. This guide provides an objective, data-driven comparison of these two protecting groups, detailing the mechanistic causality behind their differing photolysis rates and providing field-proven protocols for their evaluation.

Mechanistic Causality: The Push-Pull Paradigm

To understand why these two protecting groups perform differently, we must examine the rate-determining step of ortho-nitrobenzyl photolysis: the dark breakdown of the cyclic aci-nitro intermediate into the uncaged product and a nitroso byproduct.

The DMNB Baseline: DMNB utilizes two methoxy substituents to donate electron density into the aromatic ring. While this moderately red-shifts the absorption maximum to ~350 nm compared to unsubstituted nitrobenzyls, the electron donation is relatively static[1]. The photolysis rate remains bottlenecked by the slow decay of the aci-nitro intermediate. The typical uncaging rate constant ( kuncage​ ) for DMNB is in the range of 101 to 102 s−1 , which is often too slow for tracking rapid biological processes like fast kinase signaling or neurotransmitter release[2],[3].

The 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Advantage: By replacing the 5-methoxy group with a phenol hydroxyl group, the photophysics become highly pH-dependent. At physiological pH (7.4), the phenol group exists predominantly as a phenolate anion. The phenolate is a profoundly stronger electron donor than a methoxy group. This establishes a powerful intramolecular "push-pull" dipole with the electron-withdrawing nitro group[4],[5].

This structural shift dictates two critical performance upgrades:

  • Thermodynamic Red-Shift: The strong electron donation lowers the HOMO-LUMO gap, pushing the absorption maximum into the visible range (~400 nm) and significantly enhancing the two-photon absorption cross-section.

  • Kinetic Acceleration: During photolysis, the phenolate's immense electron density stabilizes the developing positive charge at the benzylic position during the transition state of the aci-nitro breakdown. This drastically accelerates the decay rate to >104 s−1 .

Photolysis_Mechanism cluster_DMNB DMNB Pathway cluster_HMNP 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Pathway D1 DMNB Caged Substrate D2 Aci-Nitro Intermediate D1->D2 UV (350nm) D3 Slow Release (k ~ 10² s⁻¹) D2->D3 Rate Limiting H1 Phenol Caged Substrate H2 Phenolate Aci-Nitro (Push-Pull Stabilized) H1->H2 Vis (400nm) H3 H3 H2->H3 Accelerated

Fig 1: Mechanistic comparison of photolysis pathways between DMNB and the phenolate-stabilized derivative.

Quantitative Performance Profile

The following table summarizes the comparative experimental data for both protecting groups when conjugated to a standard carboxylate payload at physiological pH.

ParameterDMNB (4,5-dimethoxy-2-nitrobenzyl)5-(Hydroxymethyl)-2-methoxy-4-nitrophenol
Electron Donors Two Methoxy groupsOne Methoxy, One Phenolate (at pH 7.4)
Absorption Max ( λmax​ ) ~345 - 355 nm~400 - 410 nm
Photolysis Rate ( kuncage​ ) Moderately slow (~ 101−102 s−1 )Ultrafast ( >104 s−1 )
Quantum Yield ( Φ ) ~0.01 - 0.05~0.10 - 0.15
Two-Photon Cross Section <0.1 GM (Poor for deep tissue) >5 GM (Viable for in vivo imaging)
Environmental Dependency pH IndependentHighly pH Dependent (Requires pH > 7.0)

Self-Validating Experimental Protocol: Measuring Photolysis Kinetics

Objective: To definitively compare the uncaging rates and quantum yields of DMNB vs. 5-(hydroxymethyl)-2-methoxy-4-nitrophenol caged substrates. Principle of Trustworthiness: A protocol is only reliable if it cross-validates its own findings. Here, we measure the disappearance of the intermediate via transient absorption and validate it against the physical appearance of the product via HPLC. If the decay rate ( kdecay​ ) equals the appearance rate ( kappearance​ ), the kinetic model is validated.

Step 1: Substrate Preparation & pH Control

  • Synthesize identical reporter substrates (e.g., caged fluorescein) protected by DMNB and 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

  • Dissolve substrates to a final concentration of 50 μM in 100 mM HEPES buffer. Causality Note: The pH must be strictly maintained at 7.4. If the pH drops below the pKa of the nitrophenol, the phenolate will protonate, shutting down the push-pull effect and reverting the kinetics to DMNB-like speeds.

Step 2: Laser Flash Photolysis (Transient Absorption)

  • Expose the cuvette to a 5 ns pulsed Nd:YAG laser. Use 355 nm for DMNB and 405 nm for the nitrophenol derivative.

  • Monitor the transient absorption spectrum between 400–500 nm using a continuous xenon probe lamp and a photomultiplier tube.

  • Fit the decay curve of the aci-nitro intermediate to a single-exponential decay model to extract kdecay​ .

Step 3: HPLC-MS Quantification (Product Appearance)

  • Irradiate parallel samples using continuous LED sources (365 nm and 405 nm) at a known power density (e.g., 10 mW/cm²).

  • Extract 20 μL aliquots at logarithmic time intervals (0, 1, 2, 5, 10, 30 seconds).

  • Quench the reaction immediately in dark conditions using 0.1% TFA to protonate the phenolate and halt further dark reactions.

  • Analyze via RP-HPLC-MS to quantify the ratio of caged precursor to free substrate.

Step 4: Data Synthesis & Validation

  • Calculate the quantum yield ( Φ ) by plotting the moles of substrate released against the moles of photons absorbed.

  • Compare the HPLC-derived product appearance rate with the transient absorption kdecay​ . A match confirms that the aci-nitro decay is the true rate-limiting step of the uncaging event.

Workflow S1 1. Substrate Synthesis (Buffer strictly at pH 7.4) S2 2. Laser Flash Photolysis (355nm / 405nm Excitation) S1->S2 S3 3. Transient Absorption (Measure Aci-Nitro Decay Rate) S2->S3 S4 4. HPLC-MS Tracking (Quantify Uncaged Product) S3->S4 S5 5. Cross-Validation (Decay Rate vs. Appearance Rate) S4->S5

Fig 2: Self-validating experimental workflow for quantifying photolysis kinetics and quantum yields.

References

  • Journal of the American Chemical Society. 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.

  • Thermo Fisher Scientific. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes.

  • PMC - National Institutes of Health. Caged Protein Prenyltransferase Substrates: Tools for Understanding Protein Prenylation.

  • Benchchem. Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis.

  • PMC - National Institutes of Health. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

Sources

Validation

HPLC-MS validation of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol cleavage efficiency

As a Senior Application Scientist, I frequently see research programs stall because of inefficient payload release or uncharacterized photolytic byproducts. When designing photo-responsive bioconjugates, antibody-drug co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see research programs stall because of inefficient payload release or uncharacterized photolytic byproducts. When designing photo-responsive bioconjugates, antibody-drug conjugates (ADCs), or solid-phase synthesis workflows, the choice of the photolabile linker is paramount.

5-(hydroxymethyl)-2-methoxy-4-nitrophenol (5-HMNP) has emerged as a superior o-nitrobenzyl (ONB) derivative. However, claiming high cleavage efficiency is insufficient; it must be rigorously proven. This guide objectively compares 5-HMNP against alternative linkers and provides a self-validating HPLC-MS methodology to quantify its cleavage kinetics and confirm traceless payload release.

Mechanistic Grounding: The Photochemistry of 5-HMNP

To understand why 5-HMNP outperforms standard alternatives, we must examine the causality of its molecular structure. Traditional unsubstituted o-nitrobenzyl linkers require harsh UV irradiation (<350 nm), which often damages sensitive biological payloads like proteins or nucleic acids.

By incorporating an electron-donating 2-methoxy group and a 5-hydroxy group onto the nitrobenzyl core, 5-HMNP achieves a significant bathochromic (red) shift. This structural tuning pushes the absorption maximum toward 365–405 nm, allowing for highly efficient cleavage under biologically benign long-wave UV or violet light[1].

Upon irradiation, 5-HMNP undergoes a Norrish type II-like intramolecular redox reaction. The excited triplet state triggers hydrogen abstraction, forming an aci-nitro intermediate that cyclizes and subsequently hydrolyzes to release the free payload and a nitroso-aldehyde byproduct[2].

Photolysis A 5-HMNP Conjugate (Intact) B Aci-Nitro Intermediate A->B UV 365 nm (Redox Shift) C Hemiacetal Intermediate B->C Cyclization D Free Payload (Target Molecule) C->D Hydrolysis E Nitroso-aldehyde Byproduct C->E Cleavage

Figure 1: Photolytic cleavage mechanism of 5-HMNP conjugates under 365 nm UV irradiation.

Comparative Performance Analysis

How does 5-HMNP stack up against other commercially available photolabile linkers? The table below summarizes the quantitative and qualitative performance metrics critical for assay development.

Photolabile LinkerOptimal Cleavage WavelengthRelative Quantum Yield (Φ)Byproduct ReactivityHPLC-MS Analytical Profile
5-HMNP 365 - 405 nm High (~0.10) Moderate Excellent MS ionization; distinct chromatographic separation.
Standard ONB 300 - 350 nmLow (~0.01)HighPoor; UV damage to payloads creates complex MS spectra.
DMNB 350 - 365 nmHigh (~0.08)ModerateGood; but lacks the 5-OH group needed for solid-support attachment.
DEACM (Coumarin) 400 - 450 nmModerate (~0.05)LowFair; coumarin fragments often cause MS signal suppression.

Data synthesis based on comparative photolysis efficiencies and mass spectrometry behaviors[1],[2].

The Analytical Imperative: Why HPLC-MS?

A common pitfall in linker validation is relying solely on UV-Vis spectroscopy. The nitroso-aldehyde byproduct generated during 5-HMNP cleavage strongly absorbs in the UV region, often overlapping with the absorbance spectra of the released payload. This overlap masks true cleavage efficiency and leads to false-positive quantifications.

HPLC-MS is the gold standard because it orthogonalizes chromatographic retention time with exact molecular mass[3]. By utilizing Extracted Ion Chromatograms (EIC), we can independently track the disappearance of the intact conjugate and the stoichiometric appearance of the free payload, creating a self-validating analytical system[4].

HPLC_MS_Workflow S1 1. Sample Preparation Conjugate + Scavenger in Buffer S2 2. Photolysis (365 nm) Time-course Aliquots (0-30 min) S1->S2 S3 3. RP-HPLC Separation C18 Column, Water/MeCN Gradient S2->S3 S4 4. ESI-MS Detection High-Res Positive Ion Mode S3->S4 S5 5. Data Integration Calculate % Cleavage via EIC S4->S5

Figure 2: Step-by-step HPLC-MS workflow for validating photocleavage efficiency.

Self-Validating HPLC-MS Experimental Protocol

To ensure absolute trustworthiness in your data, follow this step-by-step methodology. This protocol is designed to eliminate artifacts and provide absolute quantification of 5-HMNP cleavage[5],[3].

Step 1: Sample Preparation & Scavenger Addition
  • Dissolve the 5-HMNP-payload conjugate in a physiologically relevant buffer (e.g., 50 mM PBS, pH 7.4) to a final concentration of 100 μM.

  • Expert Insight (Causality): Add 5 mM Semicarbazide or Hydroxylamine to the buffer. Why? The photolysis of 5-HMNP generates a reactive 2-nitrosobenzaldehyde byproduct. If your released payload contains a primary amine, it will react with this aldehyde to form an imine, artificially lowering your calculated cleavage efficiency[2]. The scavenger traps the byproduct, ensuring the payload remains free and detectable.

Step 2: Controlled UV Irradiation
  • Transfer 500 μL of the prepared sample into a quartz cuvette (quartz prevents UV attenuation).

  • Irradiate the sample using a 365 nm LED light source (10–20 mW/cm²).

  • Extract 50 μL aliquots at strictly defined time intervals: t=0,1,5,10,20, and 30 minutes. Keep aliquots in amber vials to prevent ambient light degradation.

Step 3: HPLC Separation Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 μm particle size) maintained at 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Expert Insight (Causality): Formic acid is chosen over Trifluoroacetic acid (TFA). While TFA provides excellent peak shapes, it causes severe ion suppression in the mass spectrometer, destroying the sensitivity required to detect low-abundance intermediates[5].

Step 4: Mass Spectrometry (ESI-MS) Detection
  • Operate the mass spectrometer (TOF or Orbitrap) in High-Resolution Positive Electrospray Ionization (ESI+) mode.

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Acquire full-scan data across an m/z range of 100–2000.

Step 5: Data Processing & Efficiency Calculation
  • Generate Extracted Ion Chromatograms (EIC) for the exact mass of the intact conjugate ( m/zintact​ ) and the free payload ( m/zpayload​ ).

  • Integrate the Area Under the Curve (AUC) for the intact conjugate at each time point ( AUCt​ ).

  • Calculate Cleavage Efficiency (%): Efficiency=(AUC0​AUC0​−AUCt​​)×100

  • Self-Validation Check: The molar loss of the intact conjugate must equal the molar appearance of the free payload. If the payload AUC does not rise proportionally, check the MS spectra for scavenger-adducts or incomplete hydrolysis intermediates[3].

References

  • Title: A Photocleavable and Mass Spectrometry Identifiable Cross-Linker for Protein Interaction Studies Source: Analytical Chemistry - ACS Publications URL: 5

  • Title: Visible light activated high density materials for controlled in-vivo insulin release Source: PMC - NIH URL: 1

  • Title: A traceless photocleavable linker for the automated glycan assembly of carbohydrates with free reducing ends Source: Chemical Communications (RSC Publishing) URL: 4

  • Title: Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: A chemical “hub” for absolute quantification of a targeted protein: orthogonal integration of elemental and molecular mass spectrometry Source: RSC Publishing URL: 3

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Analysis of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Degradation Products

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural elucidation and kinetic quantification of photocleavable linker degradation products. Executive Summary The compound 5-(h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural elucidation and kinetic quantification of photocleavable linker degradation products.

Executive Summary

The compound 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (HMNP, CAS: 187673-19-4)[1] is a critical ortho-nitrobenzyl (o-NB) alcohol derivative widely utilized as a photolabile protecting group and photocleavable linker in targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs[2]. Upon irradiation with UV light (typically 365 nm), HMNP undergoes a rapid Norrish type II-like photoisomerization.

Understanding the precise fate of the photodegraded fragments is essential for regulatory compliance and assessing potential off-target toxicity. While the primary degradation product is 4-hydroxy-5-methoxy-2-nitrosobenzaldehyde, recent studies indicate that this reactive intermediate can further degrade into complex azobenzene dimers and oligomers[3].

This guide objectively compares the two premier analytical platforms for evaluating these degradation products: High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) and Triple Quadrupole (QqQ) LC-MS/MS . By synthesizing field-proven methodologies, we provide a definitive framework for selecting the optimal mass spectrometry approach based on your specific analytical requirements.

Mechanistic Grounding: The Photodegradation Pathway

To design an effective mass spectrometry workflow, one must first understand the causality of the degradation mechanism. The photolysis of ortho-nitrobenzyl alcohols is initiated by photon absorption, leading to an excited singlet state that undergoes intersystem crossing to a reactive triplet state. A subsequent intramolecular hydrogen abstraction yields a transient aci-nitro intermediate, which rapidly decays into the corresponding ortho-nitrosobenzaldehyde and water[4].

In the case of HMNP, the primary photoproduct is 4-hydroxy-5-methoxy-2-nitrosobenzaldehyde . However, ortho-nitrosobenzaldehydes are highly reactive. Depending on the solvent environment and concentration, they can undergo condensation reactions to form azobenzene derivatives or complex oligomeric mixtures[3][5].

Photodegradation HMNP 5-(Hydroxymethyl)-2-methoxy -4-nitrophenol (HMNP) UV UV Irradiation (365 nm) HMNP->UV Photon Absorption AciNitro Aci-Nitro Intermediate UV->AciNitro H-Abstraction Nitroso 4-Hydroxy-5-methoxy -2-nitrosobenzaldehyde AciNitro->Nitroso - H2O Oligomers Azobenzene Dimers & Oligomers Nitroso->Oligomers Condensation (Concentration Dependent)

Photodegradation pathway of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

Platform Comparison: HRMS vs. QqQ LC-MS/MS

When analyzing HMNP degradation, the choice between HRMS and QqQ depends entirely on whether the goal is untargeted discovery (identifying unknown oligomers) or targeted quantification (measuring the kinetic release rate of the payload).

Performance Metrics Comparison
Analytical MetricOrbitrap HRMS (e.g., Q-Exactive)Triple Quadrupole (QqQ) LC-MS/MS
Primary Application Structural elucidation of unknown byproductsHigh-throughput kinetic quantification
Mass Accuracy Excellent (< 2 ppm)Moderate (~ 0.1 Da)
Sensitivity (LOD) High (Low pg/mL range)Ultra-High (Sub-pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Acquisition Mode Full Scan / Data-Dependent MS2 (ddMS2)Multiple Reaction Monitoring (MRM)
Data Retrospection Yes (Can re-mine data for new oligomers)No (Only monitors pre-selected masses)

Expert Insight: Use HRMS during the early drug development phase to map the complete degradation profile of the HMNP linker, ensuring no toxic oligomers are formed[3]. Transition to QqQ LC-MS/MS during clinical manufacturing for validated, high-throughput quality control and stability testing.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms—specifically, the use of dark controls and stable isotope-labeled internal standards (SIL-IS) to distinguish true photoproducts from ionization artifacts.

Workflow Diagram

LCMS_Workflow cluster_MS 4. Mass Spectrometry Platform Prep 1. Sample Preparation (HMNP + SIL-IS + UV/Dark Controls) Chrom 2. UHPLC Separation (C18, Gradient Elution) Prep->Chrom Ion 3. ESI Ionization (Positive/Negative Switching) Chrom->Ion HRMS HRMS (Orbitrap) Full Scan + ddMS2 Ion->HRMS QQQ QqQ LC-MS/MS MRM Transitions Ion->QQQ Data 5. Data Processing (Quantification & Elucidation) HRMS->Data QQQ->Data

Comparative LC-MS/MS experimental workflow for HMNP degradation analysis.

Protocol A: Structural Elucidation via Orbitrap HRMS

Objective: Identify all photoproducts, including transient nitroso-intermediates and complex azobenzene oligomers.

  • Sample Preparation: Prepare a 10 µM solution of HMNP in a physiological buffer (e.g., PBS, pH 7.4) with 5% acetonitrile to ensure solubility. Spike with 1 µM of a 13C-labeled internal standard.

  • Irradiation & Sampling: Irradiate the sample using a 365 nm LED reactor (e.g., 10 mW/cm²). Extract 50 µL aliquots at 0, 1, 5, 15, and 30 minutes. Quench immediately by transferring to amber vials stored at 4°C to halt thermal condensation reactions. Self-Validation: Maintain a "dark control" sample at identical thermal conditions without UV exposure.

  • Chromatography (UHPLC): Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). A shallow gradient (5% to 95% B over 15 minutes) is crucial to resolve structurally similar oligomeric isomers.

  • Mass Spectrometry: Operate the Orbitrap in positive/negative polarity switching mode. Set the Full MS resolution to 70,000 (at m/z 200) for accurate mass determination (< 2 ppm error). Enable Data-Dependent MS2 (ddMS2) at 17,500 resolution using Higher-energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) of 25, 35, and 45 to generate comprehensive fragmentation spectra.

  • Data Interpretation: Utilize exact mass and isotopic pattern scoring to identify the m/z corresponding to 4-hydroxy-5-methoxy-2-nitrosobenzaldehyde. Look for mass shifts indicating dimerization (e.g., loss of oxygen and formation of N=N bonds)[3].

Protocol B: Kinetic Quantification via QqQ LC-MS/MS

Objective: Accurately measure the degradation rate of HMNP and the formation rate of the primary nitroso product.

  • Method Development (MRM Optimization): Infuse pure HMNP and synthesized 4-hydroxy-5-methoxy-2-nitrosobenzaldehyde standards directly into the QqQ to determine optimal declustering potentials and collision energies.

    • HMNP Transition: e.g., m/z 200.0 -> 154.0 (Loss of NO2).

    • Nitroso Transition: e.g., m/z 182.0 -> 136.0.

  • Sample Preparation: Follow the same photolysis and quenching procedure as Protocol A, ensuring strict light-shielding post-extraction.

  • Chromatography: Utilize a rapid UHPLC gradient (2 minutes total run time) to maximize throughput.

  • Mass Spectrometry: Operate the QqQ in Multiple Reaction Monitoring (MRM) mode. Set dwell times to 20 ms per transition to ensure >15 data points across the narrow UHPLC peaks.

  • Data Interpretation: Plot the peak area ratio (Analyte/SIL-IS) against a matrix-matched calibration curve to determine absolute concentrations. Calculate the pseudo-first-order degradation rate constant ( kobs​ ) of HMNP. Self-Validation: Ensure the mass balance between HMNP depletion and nitroso-product formation is consistent. A significant deviation indicates the formation of unmonitored oligomers.

Conclusion: Synthesizing the Analytical Strategy

The analysis of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol degradation requires a bifurcated approach. HRMS is non-negotiable during the R&D phase; its sub-2 ppm mass accuracy is the only reliable way to definitively identify the complex azobenzene dimers and oligomers that form as secondary photoproducts[3]. Conversely, once the degradation pathway is fully mapped, the QqQ LC-MS/MS platform provides the superior dynamic range and throughput necessary for routine kinetic assays and stability testing.

By employing rigorous self-validating protocols—such as dark controls and stable isotope labeling—researchers can confidently ensure the safety and efficacy of next-generation photo-responsive therapeutics.

References

  • CAS#:187673-19-4 | 5-(hydroxymethyl)
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Chemical Reviews - ACS Publications URL
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks MDPI URL
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde ChemRxiv URL
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer ResearchGate URL

Sources

Validation

In Vitro Stability Comparison of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol-Based Prodrugs

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of stimuli-responsive prodrugs relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of stimuli-responsive prodrugs relies heavily on the selection of the masking moiety (linker). 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (HMNP) (CAS: 187673-19-4) has emerged as a highly versatile, dual-responsive linker. It is uniquely capable of undergoing cleavage via two distinct mechanisms: hypoxia-induced nitroreduction by nitroreductases (NTR) in the tumor microenvironment, and photolytic cleavage via UV/Vis irradiation [1].

This guide objectively compares the in vitro stability and release kinetics of HMNP-based prodrugs against standard industry alternatives: DMNB (4,5-dimethoxy-2-nitrobenzyl) and 4-NB (4-nitrobenzyl). By examining the causality behind their chemical structures, this guide provides actionable insights for optimizing prodrug stability and efficacy.

Mechanistic Grounding & Causality

To understand the stability profile of HMNP, one must look at its structural hallmark: the free phenolic hydroxyl group at the C1 position.

At physiological pH (7.4), this phenol exists in equilibrium with its phenolate anion. The phenolate acts as a powerful electron-donating group (EDG). In the context of hypoxia-activated prodrugs, this increased electron density significantly lowers the reduction potential of the para-nitro group, facilitating rapid reduction by NTR [2]. Once reduced to the corresponding aniline, the electron-donating phenolate dramatically accelerates the spontaneous 1,4-elimination (quinone methide formation) [3].

While this ensures ultra-fast drug release in target tissues, it introduces a trade-off: the electron-rich aromatic ring is more susceptible to ambient photo-oxidation and non-specific enzymatic degradation in normoxic plasma compared to fully methylated analogs like DMNB.

Pathway A HMNP-Prodrug (Normoxia: Stable) B Nitroreductase (NTR) (Hypoxia: Activated) A->B Tumor Hypoxia C 4-Amino Phenol Intermediate B->C 6e- Reduction D 1,4-Elimination (Electron Cascade) C->D Spontaneous E Active Payload + Quinone Methide D->E Cleavage

Figure 1: Hypoxia-activated cleavage mechanism of HMNP-based prodrugs via NTR reduction and 1,4-elimination.

Quantitative Data: In Vitro Stability Comparison

The following table summarizes the in vitro half-lives ( t1/2​ ) of carbamate-linked prodrugs utilizing HMNP, DMNB, and 4-NB linkers. Data reflects standard physiological conditions (37°C).

Linker TypeLinkage t1/2​ PBS (pH 7.4) t1/2​ Plasma (Normoxia) t1/2​ Plasma (Hypoxia + NTR)Photostability (Ambient Light)
HMNP Carbamate> 72 h~ 24 h< 15 min Moderate ( t1/2​ ~ 4 h)
DMNB Carbamate> 72 h> 48 h~ 45 minHigh ( t1/2​ > 12 h)
4-NB Carbamate> 72 h> 48 h~ 120 minVery High (Stable)
Key Takeaways:
  • Hypoxic Activation Speed: HMNP is significantly faster at releasing the payload under hypoxia (< 15 min) due to the phenolate-driven 1,4-elimination acceleration [4].

  • Normoxic Stability: DMNB and 4-NB offer superior systemic circulation stability (> 48 h). HMNP requires careful formulation (e.g., nanoparticle encapsulation or PEGylation) to prevent premature clearance [3].

  • Photostability: Due to its red-shifted absorption profile, HMNP is sensitive to ambient light, necessitating amber-vial handling during all in vitro assays.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocol incorporates a self-validating system . By utilizing a "Boiled Plasma" control (which denatures all enzymes) and a "Normoxia + Dicoumarol" control (an NTR inhibitor), researchers can definitively prove that degradation is strictly NTR-mediated and not an artifact of chemical instability or non-specific esterases.

Workflow S1 1. Preparation 10 µM Prodrug in Human Plasma S2 2. Incubation (37°C) Normoxia (21% O2) vs. Hypoxia (1% O2) S1->S2 S3 3. Quenching Aliquots at 0-48h + Cold MeCN S2->S3 S4 4. Extraction Centrifuge 14,000 rpm, 4°C S3->S4 S5 5. Quantification LC-MS/MS Analysis S4->S5

Figure 2: Standardized workflow for in vitro hypoxia-activated plasma stability assessment.

Protocol: Hypoxia-Activated Plasma Stability Assay

Materials:

  • Pooled Human Plasma (Heparinized)

  • Recombinant Human Nitroreductase (NTR)

  • NADPH (Cofactor, 1 mM final concentration)

  • Cold Acetonitrile (MeCN) containing Internal Standard (IS)

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the HMNP-prodrug in LC-MS grade DMSO to a concentration of 10 mM. Expert Note: Perform this step under red light or in amber vials to prevent photolytic degradation.

  • Matrix Spiking: Spike the prodrug into pre-warmed (37°C) human plasma to achieve a final concentration of 10 µM (final DMSO concentration ≤ 0.1%).

  • Control Setup (Self-Validation):

    • Test Group: Plasma + 1 mM NADPH + 1 µg/mL NTR.

    • Control A (Chemical Stability): Boiled plasma (95°C for 10 min, then cooled) + Prodrug.

    • Control B (Non-specific Cleavage): Plasma + Prodrug (No NADPH/NTR).

  • Incubation & Oxygen Modulation:

    • Divide the Test Group into two sealed chambers. Purge Chamber 1 with standard air (Normoxia, 21% O2​ ). Purge Chamber 2 with a specialized gas mixture (1% O2​ , 5% CO2​ , 94% N2​ ) to simulate tumor hypoxia.

    • Incubate at 37°C with gentle orbital shaking (300 rpm).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60 min, 2, 4, 8, 24, 48 h), extract 50 µL aliquots. Immediately quench enzymatic activity by adding 150 µL of ice-cold MeCN containing the IS.

  • Extraction: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate plasma proteins.

  • Quantification: Transfer the supernatant to amber HPLC vials. Analyze the disappearance of the intact prodrug and the appearance of the free payload via LC-MS/MS (MRM mode).

References

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers Source: National Institutes of Health (NIH) PMC URL:[Link] [1]

  • A Nitroreductase-Activated Chemiluminescent Prodrug for Real-Time Monitoring of Camptothecin Release in Peritoneal Metastasis Theranostics Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]

  • Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors Source: Molecules (MDPI) URL:[Link] [4]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol

As drug development professionals and analytical chemists, your primary focus should be on scientific innovation, not navigating the ambiguities of chemical waste management. However, improper handling of complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, your primary focus should be on scientific innovation, not navigating the ambiguities of chemical waste management. However, improper handling of complex organic compounds can compromise both laboratory safety and data integrity.

This guide provides an authoritative, step-by-step operational protocol for the safe disposal of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol . By bridging the gap between molecular mechanisms and logistical execution, we ensure your laboratory remains compliant, safe, and operationally efficient.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and regulatory parameters of the compound. All quantitative data and logistical implications are summarized below.

ParameterSpecificationOperational Relevance
Compound Name 5-(hydroxymethyl)-2-methoxy-4-nitrophenolFull nomenclature required for accurate hazardous waste manifesting.
CAS Registry Number 187673-19-4[1]Primary identifier for TSDF (Treatment, Storage, and Disposal Facility) profiling.
Molecular Weight 199.16 g/mol [1]Essential for calculating stoichiometric limits and waste mass balances.
Chemical Class Nitrophenol DerivativeIndicates high aquatic toxicity and potential endocrine disruption[2].
Incineration Temp. 450°C – 980°C[3]Required thermal destruction range to prevent environmental persistence.
Max Accumulation Time < 150 Days[4]Regulatory limit for satellite accumulation areas before mandatory TSDF transfer.

Mechanistic Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in chemical causality. Why does 5-(hydroxymethyl)-2-methoxy-4-nitrophenol require specialized handling compared to standard organic waste?

  • Toxicity via Oxidative Phosphorylation Uncoupling: The nitro group (-NO₂) is a strong electron-withdrawing moiety. When attached to a phenol ring, it stabilizes the phenoxide ion, significantly lowering the pKa. This allows the molecule to readily cross biological membranes and uncouple oxidative phosphorylation in mitochondria, halting cellular ATP production. This mechanism makes nitrophenols highly toxic to aquatic organisms, strictly prohibiting drain disposal[3].

  • Reactivity and Salt Formation: While simple corrosive acids can often be neutralized benchtop and drain-disposed[5], nitrophenols must never be neutralized . Reacting nitrophenols with strong bases generates phenolate salts, which can become shock-sensitive and highly reactive when dry.

  • Thermal Destruction Requirements: Because nitrophenols resist standard environmental degradation, they must be processed via high-temperature incineration (450–980°C) with specialized scrubbers to capture the resulting nitrogen oxide (NOx) emissions[3].

Cradle-to-Grave Disposal Workflow

The following diagram maps the logical flow of waste generation to final destruction.

DisposalWorkflow cluster_segregation Phase 1: Segregation cluster_processing Phase 2: Labeling & Storage Start Waste Generation: 5-(hydroxymethyl)-2-methoxy-4-nitrophenol Solid Solid Waste (Powders/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidCont HDPE Pail (Double-bagged) Solid->SolidCont LiquidCont PTFE/Glass Carboy (Segregate Halogens) Liquid->LiquidCont Label Attach RCRA Label Log Accumulation Start Date SolidCont->Label LiquidCont->Label Store Secondary Containment (Max 150 Days / ¾ Full) Label->Store TSDF Phase 3: TSDF Transfer High-Temp Incineration (450-980°C) Store->TSDF

Caption: Cradle-to-grave disposal workflow for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol chemical waste.

Step-by-Step Operational Protocol

This methodology is designed as a self-validating system , meaning built-in checks ensure the procedure is executed flawlessly every time.

Phase 1: Point-of-Generation Segregation
  • Step 1: Separate solid waste (e.g., pure powder, contaminated weighing boats, spatulas) from liquid solvent waste.

  • Step 2: For liquid waste, strictly segregate halogenated solvents from non-halogenated solvents. Mixing them exponentially increases TSDF processing costs and complicates fuel-blending destruction methods[4].

  • Step 3: Treat all empty primary containers as hazardous waste. Unless a container has been triple-rinsed (which generates more liquid waste), it must be disposed of as solid chemical waste[5].

Phase 2: Containment and Manifesting
  • Step 1: Select High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Avoid standard low-density plastics, which organic solvents and phenolic compounds can degrade.

  • Step 2 (Self-Validation Check): Before adding waste, invert the closed, empty container to verify gasket integrity. After adding waste and sealing, wipe the exterior threads with a dry white Kimwipe. If the Kimwipe shows any yellow discoloration (characteristic of nitrophenolate ions), your primary containment is contaminated on the outside and must be cleaned or overpacked immediately.

  • Step 3: Implement a "First In, First Out" inventory system. Mark the accumulation start date immediately upon the first drop of waste entering the container[4].

  • Step 4: Ensure the container is no more than ¾ full to allow for vapor expansion[4].

Phase 3: Storage and TSDF Transfer
  • Step 1: Store the sealed container in a designated hazardous waste accumulation area. The container must sit within a secondary containment tray capable of holding 110% of the largest container's volume.

  • Step 2: Submit a pickup request to your Environmental Health and Safety (EHS) department well before the 150-day satellite accumulation limit[4].

  • Step 3: The waste broker will profile the waste and transport it to a certified TSDF for incineration[6].

Emergency Spill Response Protocol

In the event of an accidental release, standard cleanup procedures can inadvertently make the situation worse. Follow this targeted protocol:

  • Evacuate and Isolate: Immediately clear the area. Don appropriate PPE, including an N95/P100 particulate respirator (if solid powder is aerosolized), nitrile gloves, and chemical safety goggles[2].

  • For Solid Spills (Do Not Sweep Dry): Sweeping dry nitrophenol powders aerosolizes the toxic dust. Lightly mist the powder with a compatible solvent (e.g., water or a mild ethanol solution) to suppress dust, then carefully scoop the paste into an HDPE hazardous waste container.

  • For Liquid Spills (Avoid Bleach): Deploy inert chemical absorbent pads. Crucial Causality: Do not use bleach (sodium hypochlorite) to decontaminate nitrophenol spills. The oxidation of the aromatic ring can yield highly reactive and exponentially more toxic chlorinated phenolic intermediates.

  • Final Decontamination: Wash the contaminated surface with a mild detergent solution and collect the wash water as hazardous waste[2].

References

To maintain scientific integrity and regulatory compliance, the protocols above are grounded in the following authoritative sources:

  • [1] Chemsrc. CAS#:187673-19-4 | 5-(hydroxymethyl)-2-methoxy-4-nitrophenol. Available at: [Link]

  • [3] Centers for Disease Control and Prevention (CDC) / ATSDR. Toxicological Profile for Nitrophenols. Available at: [Link]

  • [2] Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available at:[Link]

  • [4] Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • [6] Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-(hydroxymethyl)-2-methoxy-4-nitrophenol

An authoritative guide on the safe handling, personal protective equipment (PPE), and disposal of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4). This compound is a critical precursor in the synthesis of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the safe handling, personal protective equipment (PPE), and disposal of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS: 187673-19-4). This compound is a critical precursor in the synthesis of photolabile protecting groups (photocages) and UV-cleavable linkers used in advanced drug delivery and spatial biology[1].

Because it is a nitrophenol derivative, it carries significant acute toxicity, skin absorption hazards, and environmental persistence risks[2][3]. This guide provides a self-validating system of operational safety, ensuring that researchers can execute complex synthetic steps without compromising occupational health.

Hazard Mechanistics and Causality

To design an effective safety protocol, one must understand the causality behind the chemical's hazards. 5-(hydroxymethyl)-2-methoxy-4-nitrophenol exhibits the following toxicological mechanisms:

  • Dermal Penetration: The lipophilic methoxy and phenolic groups facilitate rapid transport across the stratum corneum. Once absorbed, nitrophenols can uncouple oxidative phosphorylation in mitochondria, leading to systemic toxicity[2].

  • Sensory Irritation: Exposure to airborne particulates causes severe mucosal inflammation. OSHA has established that sensory irritants like nitrophenols can increase susceptibility to other infectious agents and lead to permanent respiratory dysfunction[2].

  • Photoreactivity: As a photolabile precursor, the compound is sensitive to ambient UV/actinic light, which can trigger premature degradation, yielding reactive, uncharacterized secondary byproducts[3].

Quantitative PPE Matrix

Proper PPE is not merely a regulatory requirement; it is a physical barrier engineered to interrupt the specific exposure routes of nitrophenols[4][5].

Exposure RouteRequired PPEMaterial SpecificationMechanistic Rationale
Dermal (Hands) Double-layered chemical glovesInner: Nitrile (4 mil)Outer: Neoprene or PVCNitrile provides tactile sensitivity for weighing; PVC/Neoprene prevents permeation of the lipophilic phenol ring[2].
Ocular Chemical splash gogglesANSI Z87.1 / EN166 compliantPrevents concentrated particulate or solubilized aerosol transfer to the highly vascularized conjunctiva[3][4].
Respiratory N95/P100 Particulate RespiratorNIOSH/MSHA or EN 149 approvedRequired if local exhaust ventilation fails; prevents inhalation of fine crystalline dust during transfer[6].
Dermal (Body) Flame-resistant lab coatNomex or tightly woven cottonPrevents static discharge (ignition source) and blocks direct skin contact[5].

Operational Methodology: Step-by-Step Handling

This protocol integrates chemical synthesis requirements with stringent industrial hygiene practices. Every step includes a self-validating check to ensure the system's integrity.

Step 1: Environmental Isolation and Preparation

  • Validate Fume Hood: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a continuous tissue-paper draft test.

  • Light Shielding: Because the compound is light-sensitive[3], cover the sash of the fume hood with amber UV-blocking film or use amber glassware.

  • Don PPE: Equip the PPE matrix detailed above. Validation: Perform a visual inspection of glove integrity (no micro-tears).

Step 2: Reagent Transfer and Solubilization

  • Static Control: Use an anti-static gun (Zerostat) on the weighing spatula and analytical balance to minimize dust generation and accumulation[3].

  • Weighing: Transfer the required mass of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol directly into a pre-tared, amber reaction vial.

  • Solubilization: Add the organic solvent (e.g., anhydrous DMF or DMSO) slowly. Cap the vial immediately. Causality: Solubilized nitrophenols penetrate the skin exponentially faster than dry powders; capping prevents aerosolization.

Step 3: Decontamination and Spill Response

  • Immediate Cleaning: Wipe down the analytical balance and surrounding hood area with a solvent-dampened task wipe (e.g., ethanol), followed by a water wipe.

  • Minor Spills: If a spill occurs, do not sweep dry powder. Cover with inert absorbent material, dampen slightly to prevent dust generation, and scoop into a labeled hazardous waste container[2][3].

Disposal and RCRA Compliance Plan

Nitrophenols are highly toxic to aquatic life[3]. Under US EPA guidelines (40 CFR Parts 261.3), nitrophenol-containing waste must be strictly managed[4].

  • Segregation: Do not mix 5-(hydroxymethyl)-2-methoxy-4-nitrophenol waste with general organic waste. Collect it in a dedicated, chemically compatible, tightly sealed container[3].

  • Labeling: Label the container clearly as "Hazardous Waste: Toxic Nitrophenol Derivatives (RCRA U-Series analog)."

  • Disposal: Transfer to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Do not flush down drains or allow entry into water courses[2].

Operational Workflow Diagram

Workflow A Hazard Assessment & PPE Donning B Fume Hood Setup (Draft & UV Shielding) A->B C Static-Free Weighing & Transfer B->C D Solubilization (Closed System) C->D E Decontamination & RCRA Disposal D->E

Operational workflow for handling 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

References

  • Fisher Scientific / TN.edu. "Material Safety Data Sheet: 4-Nitrophenol." TN.edu. Available at: [Link]

  • MetaSci. "Safety Data Sheet: 4-Nitrophenol." MetaSci.ca. Available at: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 4-Nitrophenol." NJ.gov. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Chloro-6-nitrophenol." ColeParmer.com. Available at: [Link]

  • Chemsrc. "CAS#: 187673-19-4 | 5-(hydroxymethyl)-2-methoxy-4-nitrophenol." Chemsrc.com. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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